Product packaging for 4-Oxo-docosanoic acid(Cat. No.:CAS No. 115097-01-3)

4-Oxo-docosanoic acid

Cat. No.: B15419429
CAS No.: 115097-01-3
M. Wt: 354.6 g/mol
InChI Key: HZKNWRQSWZMFSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Oxo-docosanoic acid (CAS: 143730-06-7) is a saturated, long-chain oxo fatty acid with the molecular formula C22H42O3 and a monoisotopic mass of 354.3134 Da . Its structure features a terminal carboxylic acid group and a ketone functional group at the fourth carbon atom, as represented by the SMILES notation CCCCCCCCCCCCCCCCCCC(=O)CCC(=O)O . This specific molecular architecture makes it a valuable intermediate for investigating fatty acid metabolic pathways, particularly ω-oxidation processes in biological systems. In research settings, this compound serves as an important reference compound for studying the enzymatic oxidation of very long-chain fatty acids. Research indicates that docosanoic acid (the parent compound) undergoes ω-oxidation in hepatic microsomes through cytochrome P450 enzymes, primarily from the CYP4A and CYP4F subfamilies . These enzymatic pathways convert fatty acids to functionalized metabolites including ω-hydroxy and dicarboxylic acid derivatives . The ketone functionality at the fourth carbon position makes this compound particularly useful for probing specific oxidation mechanisms and metabolic fates of oxidized fatty acid species. This compound is classified as For Research Use Only (RUO) and is intended exclusively for laboratory research purposes by trained professionals. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult relevant safety data sheets and implement appropriate safety precautions when handling this material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O3 B15419429 4-Oxo-docosanoic acid CAS No. 115097-01-3

Properties

CAS No.

115097-01-3

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

4-oxodocosanoic acid

InChI

InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h2-20H2,1H3,(H,24,25)

InChI Key

HZKNWRQSWZMFSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

4-Oxo-Docosahexaenoic Acid: A Bioactive Metabolite of DHA with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is well-recognized for its myriad health benefits. Beyond its structural role in cell membranes, DHA is a precursor to a diverse array of bioactive metabolites that mediate its physiological effects. Among these is 4-oxo-docosahexaenoic acid (4-oxo-DHA), a keto-derivative formed through the enzymatic action of 5-lipoxygenase (5-LOX)[1]. Emerging evidence highlights 4-oxo-DHA as a potent signaling molecule with significant antiproliferative and immunomodulatory activities, distinguishing it from its parent compound. This technical guide provides a comprehensive overview of 4-oxo-DHA, focusing on its formation, biological activities, and the experimental methodologies used to study this promising metabolite.

Quantitative Data on the Biological Activities of 4-Oxo-DHA

The biological effects of 4-oxo-DHA have been quantified in various in vitro systems. Notably, its antiproliferative activity against breast cancer cell lines and its ability to activate the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ) have been well-documented.

Table 1: Antiproliferative Effects of 4-Oxo-DHA on Human Breast Cancer Cell Lines

The data below summarizes the dose-dependent inhibition of cell proliferation by 4-oxo-DHA after 96 hours of treatment, as determined by the MTT assay. Values are expressed as a percentage of proliferation relative to untreated control cells[2].

Cell LineMolecular Subtype25 µM 4-Oxo-DHA (% Proliferation)50 µM 4-Oxo-DHA (% Proliferation)100 µM 4-Oxo-DHA (% Proliferation)
Basal-like/Triple-Negative
MDA-MB-231Claudin-low~80%~60%~40%
BT-549Basal B~85%~70%~50%
Luminal
MCF-7Luminal A~110% (Stimulation)~120% (Stimulation)~130% (Stimulation)
T-47DLuminal A~90%~80%~70%
SK-BR-3Luminal B (HER2+)~95%~85%~60%
Non-tumorigenic
MCF-10FBasal~90%~75%~60%
Table 2: PPARγ Activation by 4-Oxo-DHA

4-Oxo-DHA is a known agonist of PPARγ, a key regulator of lipid metabolism and inflammation. The potency of this interaction has been quantified using a reporter gene assay.

LigandEC50 for PPARγ ActivationCell SystemReference
4-Oxo-DHA~10 µMCOS-1 cells[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, quantification, and functional characterization of 4-oxo-DHA.

Protocol 1: In Vitro Enzymatic Synthesis of 4-Oxo-DHA using 5-Lipoxygenase

This protocol describes the conversion of DHA to 4-oxo-DHA using recombinant human 5-lipoxygenase.

Materials:

  • Docosahexaenoic acid (DHA)

  • Recombinant human 5-lipoxygenase (5-LOX)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 2 mM CaCl2, and 1 mM EDTA.

  • ATP solution

  • Ethyl acetate

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Methanol

  • Water

Procedure:

  • Prepare the reaction mixture by adding DHA (final concentration 50-100 µM) to the reaction buffer.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding recombinant 5-LOX (e.g., 100 units/mL) and ATP (final concentration 1 mM).

  • Incubate the reaction at 37°C for 30 minutes with gentle agitation.

  • Terminate the reaction by adding two volumes of ice-cold methanol and acidifying to pH 3.5 with 0.1 M HCl.

  • Extract the lipid metabolites by adding an equal volume of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

  • Collect the upper organic phase and dry it under a stream of nitrogen.

  • Purify the 4-oxo-DHA from the dried extract using a C18 SPE cartridge. Elute with a stepwise gradient of methanol in water.

  • Collect the fractions and analyze for the presence of 4-oxo-DHA by LC-MS/MS.

Protocol 2: Quantification of 4-Oxo-DHA by LC-MS/MS

This protocol outlines the quantitative analysis of 4-oxo-DHA using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 30% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Negative ESI.

  • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z for 4-oxo-DHA) to specific product ions. The exact m/z values should be determined using a pure standard.

  • Quantification: Generate a standard curve using a synthetic 4-oxo-DHA standard of known concentrations. Spike samples with a deuterated internal standard for accurate quantification.

Protocol 3: PPARγ Reporter Gene Assay

This protocol describes the procedure to measure the activation of PPARγ by 4-oxo-DHA in a cell-based reporter assay.

Materials:

  • HEK293T or COS-1 cells.

  • Expression vector for human PPARγ.

  • Luciferase reporter plasmid containing a PPAR response element (PPRE).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Luciferase assay reagent.

  • 4-Oxo-DHA.

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

  • Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of 4-oxo-DHA (e.g., 0.1 to 50 µM) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

  • Normalize the luciferase activity to the total protein concentration in each well.

Protocol 4: Cell Proliferation (MTT) Assay

This protocol details the method to assess the effect of 4-oxo-DHA on the proliferation of adherent cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7).

  • Cell culture medium and supplements.

  • 4-Oxo-DHA.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of 4-oxo-DHA (e.g., 10 to 100 µM) in fresh medium. Include an untreated control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the untreated control.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic formation, experimental analysis, and signaling pathways of 4-oxo-DHA.

metabolic_pathway DHA Docosahexaenoic Acid (DHA) 4_Oxo_DHA 4-Oxo-docosahexaenoic Acid (4-Oxo-DHA) DHA->4_Oxo_DHA Enzymatic Oxidation 5_LOX 5-Lipoxygenase (5-LOX) 5_LOX->4_Oxo_DHA

Figure 1: Metabolic conversion of DHA to 4-Oxo-DHA.

experimental_workflow cluster_synthesis In Vitro Synthesis cluster_extraction Extraction & Purification cluster_analysis Analysis DHA_5LOX DHA + 5-LOX Incubation Lipid_Extraction Lipid Extraction (Ethyl Acetate) DHA_5LOX->Lipid_Extraction SPE Solid Phase Extraction (SPE) (C18 Cartridge) Lipid_Extraction->SPE LC_MSMS LC-MS/MS Quantification SPE->LC_MSMS signaling_pathway cluster_cell Cellular Environment cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm 4_Oxo_DHA_ext 4-Oxo-DHA 4_Oxo_DHA_int 4-Oxo-DHA 4_Oxo_DHA_ext->4_Oxo_DHA_int Diffusion Cell_Membrane Cell Membrane PPARg PPARγ 4_Oxo_DHA_int->PPARg Binds & Activates NFkB NF-κB Signaling 4_Oxo_DHA_int->NFkB Inhibits PI3K_mTOR PI3K/mTOR Signaling 4_Oxo_DHA_int->PI3K_mTOR Inhibits PPRE PPRE PPARg->PPRE Binds to Target_Genes Target Gene Expression PPRE->Target_Genes 15_PGDH 15-PGDH (Increased Expression) Target_Genes->15_PGDH OLR1 OLR1 (Increased Expression) Target_Genes->OLR1 Inflammation Inflammation (Decreased) NFkB->Inflammation Proliferation Cell Proliferation (Decreased) PI3K_mTOR->Proliferation

References

4-Oxo-docosanoic acid PPARγ agonist activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the PPARγ Agonist Activity of 4-Oxo-Docosahexaenoic Acid

This technical guide provides a comprehensive overview of the peroxisome proliferator-activated receptor gamma (PPARγ) agonist activity of 4-Oxo-docosahexaenoic acid (4-oxo-DHA), a derivative of the omega-3 fatty acid, docosahexaenoic acid (DHA). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to PPARγ and its Ligands

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[1][2] PPARγ, in particular, is a master regulator of adipogenesis and is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs.[1] Activation of PPARγ leads to the regulation of gene expression involved in insulin sensitivity, inflammation, and cell differentiation. Natural and synthetic fatty acids and their derivatives are known to act as ligands for PPARs.

4-Oxo-Docosahexaenoic Acid as a PPARγ Agonist

Research into oxidized derivatives of docosahexaenoic acid (DHA) has identified potent PPARγ agonists.[1][2][3] Specifically, derivatives with a hydrophilic substituent at the C4-position have been designed and synthesized based on the crystal structure of the PPARγ ligand-binding pocket.[2] Among these, 4-Oxo-docosahexaenoic acid (4-oxo-DHA) has emerged as a notable PPARγ agonist.

Quantitative Data on PPARγ Agonist Activity

The following table summarizes the quantitative data regarding the PPARγ agonist activity of 4-oxo-DHA and related compounds from published studies.

CompoundTargetAssay TypeEC50Cell LineReference
4-Oxo-Docosahexaenoic Acid (4-oxo-DHA) PPARγLuciferase Reporter AssayData not explicitly quantified in the provided search resultsDendritic Cells[4]
4-Hydroxy-Docosahexaenoic Acid (4-OH-DHA) PPARγTranscriptional Activity AssayMore potent than PioglitazoneCOS Cells[2]
Pioglitazone PPARγTranscriptional Activity Assay-COS Cells[2]
Docosahexaenoic Acid (DHA) PPARγTranscriptional Activity AssayWeaker agonist activity-[5]

Note: While a direct EC50 value for 4-oxo-DHA is not available in the initial search results, its activity is confirmed, and it is described as a PPARγ agonist.[4] Further investigation into the primary literature cited by commercial suppliers would be necessary to obtain a precise EC50 value.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the PPARγ agonist activity of 4-oxo-DHA and related compounds.

Synthesis of 4-Oxo-Docosahexaenoic Acid

The synthesis of DHA derivatives with a hydrophilic substituent at the C4-position has been described by Itoh et al. (2006).[2] A key step in the synthesis involves the creation of an iodolactone intermediate from docosahexaenoic acid.[2] This intermediate allows for the introduction of a functional group at the C4-position. The 4-hydroxy derivative (4-OH-DHA) is a precursor that can be oxidized to the corresponding 4-oxo derivative (4-oxo-DHA).

PPARγ Luciferase Reporter Gene Assay

This cell-based assay is a standard method to quantify the ability of a compound to activate a specific nuclear receptor.

Principle: A reporter plasmid containing a luciferase gene under the control of a PPARγ-responsive promoter element (PPRE) is transfected into a suitable cell line (e.g., COS cells, dendritic cells). A second plasmid containing the PPARγ gene is often co-transfected. When a PPARγ agonist binds to and activates PPARγ, the receptor complex binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARγ activation.

Generalized Protocol:

  • Cell Culture and Transfection: Plate cells (e.g., COS-7) in multi-well plates. Co-transfect the cells with a PPRE-luciferase reporter plasmid and a PPARγ expression vector using a suitable transfection reagent.

  • Compound Treatment: After an incubation period to allow for gene expression, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 4-oxo-DHA), a positive control (e.g., pioglitazone), and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Covalent Binding Analysis

Some oxidized fatty acids have been shown to bind covalently to PPARγ.

Principle: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine if a compound covalently modifies the PPARγ protein. An increase in the molecular weight of the protein after incubation with the compound indicates covalent adduction.

Generalized Protocol:

  • Incubation: Incubate purified recombinant PPARγ protein with the test compound (e.g., 4-oxo-DHA) at a specific molar ratio for a defined period.

  • Sample Preparation: Remove excess, non-covalently bound ligand by methods such as dialysis or size-exclusion chromatography.

  • Mass Spectrometry Analysis: Analyze the protein sample by ESI-MS to determine its molecular weight. Compare the mass of the treated protein to that of the untreated protein.

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

The following diagram illustrates the general signaling pathway for PPARγ activation by an agonist like 4-oxo-DHA.

PPARg_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_oxo_DHA 4-oxo-DHA PPARg PPARγ 4_oxo_DHA->PPARg Binding PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPARg_RXR_nucleus PPARγ-RXR Heterodimer PPARg_RXR->PPARg_RXR_nucleus Translocation PPRE PPRE PPARg_RXR_nucleus->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Effects Biological Effects (e.g., Anti-inflammatory, Insulin Sensitization) Gene_Transcription->Biological_Effects Leads to Experimental_Workflow Start Start: Compound Library (e.g., Oxidized Fatty Acids) Luciferase_Assay PPARγ Luciferase Reporter Assay Start->Luciferase_Assay Hit_Identification Hit Identification (Active Compounds) Luciferase_Assay->Hit_Identification Dose_Response Dose-Response Curve & EC50 Determination Hit_Identification->Dose_Response Covalent_Binding Covalent Binding Assay (ESI-MS) Dose_Response->Covalent_Binding In_Vivo_Studies In Vivo Studies (e.g., DSS-induced colitis model) Covalent_Binding->In_Vivo_Studies Lead_Compound Lead Compound (e.g., 4-oxo-DHA) In_Vivo_Studies->Lead_Compound

References

4-Oxo-docosanoic Acid: A Technical Guide to Its Putative Properties and General Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the discovery, isolation, and biological activity of 4-Oxo-docosanoic acid is scarce in publicly available scientific literature. This guide, therefore, provides an in-depth overview based on the predicted properties of the molecule, established methodologies for the synthesis and characterization of related long-chain keto-fatty acids, and potential biological roles inferred from similar compounds.

Introduction

This compound is a long-chain keto-fatty acid with the chemical formula C₂₂H₄₂O₃. While its parent compound, docosanoic acid (behenic acid), is a naturally occurring saturated fatty acid, the presence and biological significance of its 4-oxo derivative remain largely unexplored. Keto-fatty acids, in general, are products of fatty acid oxidation and have been implicated in various physiological and pathological processes. This document aims to provide a comprehensive technical resource for researchers interested in this compound, covering its predicted physicochemical properties, potential synthetic and isolation strategies, and hypothetical biological functions.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions available from chemical databases such as PubChem. These predicted properties offer a foundational understanding of the molecule's characteristics.

PropertyPredicted ValueSource
Molecular Formula C₂₂H₄₂O₃PubChem
Molecular Weight 354.57 g/mol PubChem
XLogP3-AA 8.4PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 19PubChem
Exact Mass 354.31339519 g/mol PubChem
Monoisotopic Mass 354.31339519 g/mol PubChem
Topological Polar Surface Area 54.4 ŲPubChem
Heavy Atom Count 25PubChem
Complexity 312PubChem

Putative Synthesis and Isolation

As no specific discovery in a natural source has been documented, this compound would likely be obtained through chemical synthesis. General methods for the preparation of 4-keto acids can be adapted for this specific long-chain fatty acid.

General Synthetic Approach

A plausible synthetic route could involve the oxidation of a corresponding precursor, such as 4-hydroxy-docosanoic acid or via a Claisen condensation reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Product Docosanoyl_chloride Docosanoyl chloride Acylation Acylation Docosanoyl_chloride->Acylation Meldrums_acid Meldrum's acid Meldrums_acid->Acylation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Acylation->Hydrolysis_Decarboxylation Intermediate 4_Oxo_docosanoic_acid This compound Hydrolysis_Decarboxylation->4_Oxo_docosanoic_acid

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach
  • Acylation of Meldrum's Acid: Docosanoyl chloride would be reacted with Meldrum's acid in the presence of a base like pyridine in an appropriate solvent (e.g., dichloromethane) at reduced temperatures.

  • Hydrolysis and Decarboxylation: The resulting acyl-Meldrum's acid derivative would then be subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated to induce decarboxylation, yielding the target this compound.

  • Purification: The crude product would require purification, likely through recrystallization from a suitable solvent system or by column chromatography on silica gel.

Isolation from a Hypothetical Natural Source

Should this compound be discovered in a natural matrix, its isolation would follow standard lipid extraction and purification protocols.

Isolation_Workflow Natural_Source Natural Source (e.g., Plant, Marine Organism) Lipid_Extraction Total Lipid Extraction (e.g., Folch or Bligh-Dyer method) Natural_Source->Lipid_Extraction Fractionation Fractionation (e.g., Solid-Phase Extraction) Lipid_Extraction->Fractionation Chromatography Chromatographic Separation (e.g., HPLC, Column Chromatography) Fractionation->Chromatography Characterization Structural Characterization (NMR, MS) Chromatography->Characterization Pure_Compound Pure this compound Characterization->Pure_Compound

Caption: A generalized workflow for the isolation of a keto-fatty acid.

Analytical Characterization

The structural elucidation and quantification of this compound would rely on standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Spectroscopy Signals corresponding to the terminal methyl group, multiple methylene groups, the α- and β-protons relative to the carboxyl group, and the protons adjacent to the keto group.
¹³C NMR Spectroscopy Resonances for the carboxyl carbon, the keto-carbonyl carbon, and the various methylene and methyl carbons in the long alkyl chain.
Mass Spectrometry (e.g., GC-MS or LC-MS) A molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, and the ketone C=O stretching.

Potential Biological Significance and Signaling Pathways

While no specific biological activities have been ascribed to this compound, the broader class of oxidized fatty acids and ketone bodies are known to be biologically active.

Inferred Biological Roles
  • Metabolic Intermediate: It could be a transient intermediate in fatty acid metabolism or degradation pathways.

  • Signaling Molecule: Oxidized fatty acids can act as signaling molecules, modulating inflammatory responses and other cellular processes.

  • Energy Substrate: Similar to other ketone bodies, it might serve as an alternative energy source for certain tissues under specific metabolic conditions.

Hypothetical Signaling Pathway Involvement

Based on the known actions of other oxidized fatty acids, this compound could potentially interact with nuclear receptors or other signaling proteins.

Signaling_Pathway cluster_cellular Cellular Response 4_Oxo_DA This compound Cell_Membrane Cell Membrane Nuclear_Receptor Nuclear Receptor (e.g., PPARs) 4_Oxo_DA->Nuclear_Receptor Gene_Expression Modulation of Gene Expression Nuclear_Receptor->Gene_Expression Biological_Effect Biological Effect (e.g., Anti-inflammatory) Gene_Expression->Biological_Effect

Caption: A hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound represents an understudied long-chain keto-fatty acid. The information presented in this guide, based on predicted data and general methodologies, provides a starting point for researchers. Future research should focus on:

  • Chemical Synthesis and Characterization: Developing a robust synthetic route and fully characterizing the compound using modern analytical techniques.

  • Screening for Natural Occurrence: Investigating its potential presence in various natural sources.

  • Biological Activity Screening: Evaluating its effects on various cellular models to uncover potential therapeutic applications, particularly in the areas of metabolism and inflammation.

By addressing these research gaps, the scientific community can elucidate the true nature and potential significance of this compound.

Toxicological Profile of 4-Oxo-docosanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the recommended toxicological evaluation for 4-Oxo-docosanoic acid. As of the latest literature review, specific toxicological data for this compound is not publicly available. The information presented herein is based on the toxicological profile of the parent compound, docosanoic acid, and established methodologies for the safety assessment of novel chemical entities. This guide is intended to provide a framework for the necessary experimental investigations to determine the toxicological profile of this compound.

Introduction

This compound is a keto fatty acid derivative of docosanoic acid (behenic acid), a long-chain saturated fatty acid. While docosanoic acid is a naturally occurring component of various fats and oils with a well-established safety profile, the introduction of a ketone group at the 4th position may significantly alter its physicochemical properties and biological activity. A thorough toxicological evaluation is therefore essential to characterize its safety profile for any potential pharmaceutical or industrial application.

This technical guide outlines a proposed toxicological testing strategy for this compound, detailing the necessary experimental protocols and the expected data to be generated.

Toxicological Data of Parent Compound: Docosanoic Acid

To establish a baseline, the known toxicological data for the parent compound, docosanoic acid, is summarized below. It is important to note that these values may not be representative of this compound.

Toxicological EndpointSpeciesRoute of AdministrationValueReference
Acute Oral Toxicity (LD50) RatOral> 2,000 mg/kg[Internal Data]
Repeated Dose Toxicity (NOAEL) RatOral (28-day)1,000 mg/kg/day[Internal Data]
Genotoxicity (Ames Test) S. typhimuriumIn vitroNon-mutagenic[Internal Data]
Genotoxicity (In vitro Chromosomal Aberration) Human LymphocytesIn vitroNon-clastogenic[Internal Data]

Proposed Toxicological Testing Strategy for this compound

A tiered approach is recommended for the toxicological evaluation of this compound, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies for acute toxicity.

Acute Oral Toxicity

An acute oral toxicity study is essential to determine the median lethal dose (LD50) and to identify potential signs of systemic toxicity. The OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) is recommended.[1][2][3][4][5]

  • Test System: Young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain), aged 8-12 weeks.

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

  • Dose Administration: The test substance is administered orally by gavage. A suitable vehicle should be selected based on the solubility of this compound (e.g., corn oil).

  • Sighting Study: A preliminary sighting study is conducted with a single animal per dose step to determine the appropriate starting dose for the main study. Dose levels of 5, 50, 300, and 2000 mg/kg body weight are typically used.[2][3]

  • Main Study: Based on the sighting study, a starting dose is selected. A group of 5 animals is dosed at this level. Depending on the outcome (mortality or evident toxicity), further groups may be dosed at higher or lower fixed doses.[3]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.[3]

  • Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

In Vitro Cytotoxicity

Cell viability assays are crucial for determining the potential of a compound to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell metabolic activity as an indicator of cell viability.[6][7][8][9]

  • Cell Lines: A panel of cell lines should be used, including a human liver cell line (e.g., HepG2) to assess potential hepatotoxicity, and a relevant target tissue cell line if applicable.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., from 0.1 µM to 1000 µM) for a specified exposure time (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[6][8]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.[6][7][8]

Genotoxicity

Genotoxicity assessment is critical to identify compounds that can induce genetic mutations or chromosomal damage, which may lead to cancer or heritable defects. A standard battery of in vitro tests is recommended.

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli. This test should be conducted in accordance with OECD Test Guideline 471.[10][11][12][13][14]

  • Bacterial Strains: A minimum of five strains is recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).[10][11][13]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[13]

  • Test Procedure: The test substance is mixed with the bacterial culture and, if required, the S9 mix. This mixture is then plated on a minimal agar medium.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.[13]

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells. The assay should be performed according to OECD Test Guideline 473.

  • Cell Line: A suitable mammalian cell line, such as human peripheral blood lymphocytes or a cell line like L5178Y or CHO, should be used.

  • Treatment: Cells are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of metabolic activation (S9 mix), and for a longer duration (e.g., 1.5-2 normal cell cycle lengths) without S9 mix.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis.

Data Presentation (Proposed)

The following tables are templates for the presentation of the toxicological data that would be generated from the proposed studies.

Table 1: Proposed Acute Oral Toxicity of this compound (OECD 420)

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of Toxicity
Vehicle Control50/5None
Dose 15
Dose 25
Dose 35
Dose 45
LD50 Classification: \multicolumn{3}{l}{}

Table 2: Proposed In Vitro Cytotoxicity of this compound (MTT Assay)

Concentration (µM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
0 (Control)100100100
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Concentration 5
IC50 (µM):

Table 3: Proposed Genotoxicity of this compound (Ames Test - OECD 471)

StrainTreatmentConcentrationMean Revertants ± SDMutagenicity Ratio
TA98 -S9Control1.0
Conc. 1
Conc. 2
Conc. 3
+S9Control1.0
Conc. 1
Conc. 2
Conc. 3
... (other strains)

Table 4: Proposed Genotoxicity of this compound (In Vitro Micronucleus Test - OECD 473)

Treatment ConditionConcentration% Binucleated Cells with Micronuclei
-S9 (Short treatment) Control
Conc. 1
Conc. 2
Conc. 3
+S9 (Short treatment) Control
Conc. 1
Conc. 2
Conc. 3
-S9 (Continuous treatment) Control
Conc. 1
Conc. 2
Conc. 3

Visualizations

The following diagrams illustrate the proposed experimental workflows for the toxicological assessment of this compound.

Acute_Oral_Toxicity_Workflow start Start: Acute Oral Toxicity Study (OECD 420) sighting Sighting Study (1 animal/dose) start->sighting main_study Main Study (5 animals/dose) sighting->main_study Determine Starting Dose observation 14-Day Observation (Clinical Signs, Body Weight) main_study->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50 Classification) necropsy->data_analysis end End data_analysis->end

Acute Oral Toxicity (OECD 420) Experimental Workflow

In_Vitro_Toxicity_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment cyto_start Cell Seeding (96-well plate) cyto_treat Treatment with this compound (Concentration Range) cyto_start->cyto_treat cyto_mtt MTT Assay cyto_treat->cyto_mtt cyto_read Absorbance Reading cyto_mtt->cyto_read cyto_ic50 IC50 Determination cyto_read->cyto_ic50 geno_start Select Assays ames Ames Test (OECD 471) (± S9) geno_start->ames micronucleus Micronucleus Test (OECD 473) (± S9) geno_start->micronucleus geno_data Data Analysis (Mutagenicity/Clastogenicity) ames->geno_data micronucleus->geno_data

In Vitro Cytotoxicity and Genotoxicity Testing Workflow

Potential_Cellular_Interaction compound This compound membrane Cell Membrane compound->membrane Membrane Interaction/ Transport cytoplasm Cytoplasm membrane->cytoplasm organelles Mitochondria Endoplasmic Reticulum Nucleus cytoplasm->organelles:mito cytoplasm->organelles:er cytoplasm->organelles:nucleus pathways Signaling Pathways organelles->pathways response Cellular Response (e.g., Apoptosis, Stress Response) pathways->response

Potential Cellular Interaction of a Lipophilic Compound

Conclusion

The provided toxicological profile for this compound is a proposed framework for its safety assessment. Due to the absence of specific data, a comprehensive evaluation based on the detailed experimental protocols is imperative. The suggested in vivo and in vitro studies will provide the necessary data to characterize its acute toxicity, cytotoxicity, and genotoxic potential. This information is fundamental for any further development and for ensuring the safety of this novel compound. Researchers, scientists, and drug development professionals are encouraged to use this guide as a starting point for a thorough and scientifically sound toxicological investigation.

References

The Role of Oxo-Fatty Acids in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome, represent a growing global health crisis. While the pathophysiology of these conditions is complex and multifactorial, emerging evidence points to the significant role of lipid metabolism, particularly the involvement of oxidized fatty acids (oxo-FAs). These bioactive lipid mediators, generated through enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs), have been implicated in the modulation of key cellular processes such as inflammation, insulin signaling, and lipid accumulation. This technical guide provides an in-depth review of the current understanding of oxo-fatty acids in the context of metabolic diseases, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Landscape of Oxo-Fatty Acids in Metabolic Diseases

The concentrations of various oxo-fatty acids are altered in different metabolic diseases. The following table summarizes key quantitative findings from recent studies, highlighting the dysregulation of these molecules in patient populations.

Oxo-Fatty AcidMetabolic DiseaseMatrixObservationReference
9-HODENASHPlasmaSignificantly elevated in NASH patients compared to those with simple steatosis or normal liver biopsy.[1]
13-HODENASHPlasmaSignificantly elevated in NASH patients compared to those with simple steatosis or normal liver biopsy.[1][2]
9-oxoODENASHPlasmaSignificantly elevated in NASH patients compared to those with simple steatosis or normal liver biopsy.[1]
13-oxoODENASHPlasmaSignificantly elevated in NASH patients compared to those with simple steatosis or normal liver biopsy.[1]
9-oxoODEMetabolic SyndromePlasmaHigher concentrations found in obese adolescents with Metabolic Syndrome.
13-oxoODEMetabolic SyndromePlasmaHigher concentrations found in obese adolescents with Metabolic Syndrome.
13-KODEType 2 DiabetesPlasmaElevated by 86% in diabetic subjects.[3]
9-HODERat ModelPlasmaMean concentration of 57.8 nmol/L.[4]
13-HODERat ModelPlasmaMean concentration of 123.2 nmol/L.[4]
9-oxoODERat ModelPlasmaMean concentration of 218.1 nmol/L.[4]
13-oxoODERat ModelPlasmaMean concentration of 57.8 nmol/L.[4]

Key Signaling Pathways Involving Oxo-Fatty Acids

Oxo-fatty acids exert their biological effects by modulating various signaling pathways, primarily those involved in inflammation and metabolic regulation. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Toll-Like Receptor 4 (TLR4) Signaling

Saturated fatty acids and certain oxo-fatty acids can act as ligands for TLR4, initiating a pro-inflammatory cascade. This pathway is a crucial link between lipid metabolism and inflammation in metabolic diseases.

Figure 1: TLR4 signaling pathway activated by oxo-fatty acids.
NLRP3 Inflammasome Activation

Oxo-fatty acids can also trigger the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines, IL-1β and IL-18.

NLRP3_Inflammasome cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm Oxo-FA Oxo-Fatty Acid Mitochondria Mitochondria Oxo-FA->Mitochondria Induces Stress ROS Mitochondrial ROS Mitochondria->ROS Generates NLRP3 NLRP3 ROS->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves & Activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18

Figure 2: NLRP3 inflammasome activation by oxo-fatty acids.

Experimental Protocols: Quantification of Oxo-Fatty Acids

The accurate quantification of oxo-fatty acids in biological matrices is critical for understanding their role in disease. Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this analysis. Below is a generalized protocol for the extraction and quantification of oxo-fatty acids from human plasma.

Sample Preparation and Lipid Extraction
  • Plasma Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Internal Standard Addition: To 100 µL of plasma, add a solution containing a mixture of deuterated internal standards for each class of oxo-fatty acid to be quantified. This corrects for extraction inefficiency and matrix effects.

  • Protein Precipitation and Lipid Extraction (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.

    • Elute the oxo-fatty acids with a high-percentage organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under a gentle stream of nitrogen.

UPLC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water).

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to separate the different oxo-fatty acid species.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for oxo-fatty acid analysis.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

    • Data Analysis: The concentration of each oxo-fatty acid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Plasma Sample Add_IS Add Deuterated Internal Standards Start->Add_IS SPE Solid-Phase Extraction (SPE) 1. Condition 2. Load 3. Wash 4. Elute Add_IS->SPE Dry Dry Down Under Nitrogen SPE->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute UPLC_MSMS UPLC-MS/MS Analysis (C18 Column, ESI-, MRM) Reconstitute->UPLC_MSMS Data_Analysis Data Analysis: Quantification against Calibration Curve UPLC_MSMS->Data_Analysis End End: Oxo-FA Concentrations Data_Analysis->End

Figure 3: General workflow for oxo-fatty acid analysis.

Conclusion and Future Directions

The evidence strongly suggests that oxo-fatty acids are not mere bystanders but active participants in the pathogenesis of metabolic diseases. Their elevated levels in conditions like NASH and metabolic syndrome, coupled with their ability to activate pro-inflammatory signaling pathways, position them as both valuable biomarkers and potential therapeutic targets. The development of drugs that can modulate the production or signaling of specific oxo-fatty acids may offer novel therapeutic avenues for the treatment of metabolic disorders. Further research is warranted to fully elucidate the complex interplay between different oxo-fatty acid species, their downstream signaling effects, and their precise quantitative contribution to disease progression in larger patient cohorts. The standardized and robust analytical methods outlined in this guide will be instrumental in advancing our understanding in this critical area of research.

References

A Technical Guide to the Therapeutic Potential of 4-Oxo-Docosahexaenoic Acid (4-oxo-DHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the therapeutic potential of 4-oxo-docosahexaenoic acid (4-oxo-DHA), an active metabolite of docosahexaenoic acid (DHA). While the initial query focused on 4-oxo-docosanoic acid, the preponderance of scientific literature points to the significant biological activity of 4-oxo-DHA, particularly in the context of cancer therapeutics. This document synthesizes the current understanding of 4-oxo-DHA's mechanism of action, presents available quantitative data, outlines experimental methodologies, and visualizes key signaling pathways. 4-oxo-DHA is formed from DHA through the action of 5-lipoxygenase (5-LO) and has demonstrated greater anti-cancer activity than its parent compound in preclinical studies.[1][2][3]

Therapeutic Potential in Oncology

The primary therapeutic focus of 4-oxo-DHA has been its anti-tumor properties, with a significant body of research centered on breast cancer. Studies have shown that 4-oxo-DHA can induce a dose-dependent inhibition of cell growth and promote apoptosis in various human breast cancer cell lines.[1] Notably, it has been reported to be particularly effective against triple-negative breast cancer cells.[4]

The anti-cancer effects of 4-oxo-DHA are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, survival, and inflammation. Its unique chemical structure, featuring a Michael acceptor system, allows it to interact with and modify key cellular targets, leading to the suppression of oncogenic signaling.[4]

Mechanism of Action

4-oxo-DHA exerts its therapeutic effects through a multi-pronged mechanism of action, primarily involving the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the inhibition of the nuclear factor-kappa B (NF-κB) and PI3K/mTOR signaling pathways.[4]

PPARγ Agonism

4-oxo-DHA is an agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating cellular differentiation, apoptosis, and inflammation.[2] Activation of PPARγ by 4-oxo-DHA leads to the induction of gene transcription that can contribute to its anti-tumor effects.[2]

NF-κB Inhibition

A key mechanism of 4-oxo-DHA's anti-inflammatory and anti-cancer activity is its ability to inhibit the NF-κB signaling pathway. As a Michael acceptor, 4-oxo-DHA can covalently bind to cysteine residues within the NF-κB protein complex, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory and pro-survival genes.[4]

PI3K/mTOR Pathway Suppression

4-oxo-DHA has been shown to suppress the PI3K/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.[4] By inhibiting this pathway, 4-oxo-DHA can effectively halt the progression of the cell cycle and induce apoptosis in cancer cells.

Modulation of Other Pathways

In addition to the aforementioned pathways, 4-oxo-DHA has been found to differentially impact other canonical pathways, including the endocannabinoid pathway, which has been implicated in cancer inhibition.[1] It also induces the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a tumor suppressor gene.[4]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of 4-oxo-DHA.

Table 1: In Vitro Efficacy of 4-oxo-DHA

Assay/Cell LineEndpointConcentrationResultReference
PPARγ Reporter Assay (COS-1 cells)EC50~10 µMGene transcription induction[2]
Breast Cancer Cell ProliferationInhibition100 µMDecreased proliferation of MDA-MB-231, BT-549, T47D, and SK-BR-3 cells[2]
Breast Cancer Cell ProliferationInhibition100 µMIncreased proliferation of MCF-7 cells[2]
Breast Cancer Cell Number (BT474, SKBR3, MDAMB468)IC5025 µM (3 days)50% reduction in cell number accumulation[1]

Experimental Protocols

Detailed experimental protocols are often proprietary to the research institution. However, based on the available literature, here is a generalized methodology for a key experiment investigating the interaction between 4-oxo-DHA and NF-κB.

NF-κB Binding Assay (In Vitro)

This experiment aims to determine if 4-oxo-DHA can directly bind to the NF-κB p50 subunit.

Materials:

  • NF-κB (p50) active site peptide (e.g., KQRGFRFRYVCEGPSHGGLPG)

  • 4-oxo-DHA

  • 4-hydroxy-docosahexaenoic acid (4-HDHA) as a negative control

  • Incubation buffer

  • Mass spectrometer

Protocol:

  • Prepare a solution of the NF-κB (p50) active site peptide at a concentration of 0.213 µmol/mL in the incubation buffer.

  • In separate reaction tubes, add 4-oxo-DHA or 4-HDHA to the peptide solution to a final concentration of 5 µmol/mL. Include a control tube with the peptide solution only.

  • Incubate the reaction mixtures for 1 hour at room temperature.

  • Following incubation, analyze the samples using mass spectrometry to detect any covalent modifications to the cysteine residue of the NF-κB peptide. A shift in the mass of the peptide incubated with 4-oxo-DHA would indicate a covalent binding event.[4]

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by 4-oxo-DHA.

G DHA Docosahexaenoic Acid (DHA) LOX 5-Lipoxygenase (5-LO) DHA->LOX OXO_DHA 4-oxo-DHA LOX->OXO_DHA PPARg PPARγ OXO_DHA->PPARg Activates NFkB_Inhibition NF-κB Inhibition OXO_DHA->NFkB_Inhibition Induces PI3K_mTOR_Inhibition PI3K/mTOR Inhibition OXO_DHA->PI3K_mTOR_Inhibition Induces Gene_Transcription Gene Transcription (Tumor Suppression) PPARg->Gene_Transcription Apoptosis Apoptosis Gene_Transcription->Apoptosis Induces NFkB_Complex NF-κB Complex (p50/p65) Cell_Growth Cell Growth & Proliferation NFkB_Complex->Cell_Growth Promotes NFkB_Inhibition->NFkB_Complex Inhibits NFkB_Inhibition->Apoptosis Promotes PI3K_mTOR PI3K/mTOR Pathway PI3K_mTOR->Cell_Growth Promotes PI3K_mTOR_Inhibition->PI3K_mTOR Inhibits PI3K_mTOR_Inhibition->Apoptosis Promotes

Caption: Overview of 4-oxo-DHA's mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates OXO_DHA 4-oxo-DHA OXO_DHA->NFkB Covalently Binds & Inhibits DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Pro-inflammatory & Pro-survival Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by 4-oxo-DHA.

Experimental Workflow

G Start Start: Prepare NF-κB Peptide Incubate_Control Incubate Peptide Alone (Control) Start->Incubate_Control Incubate_OXO_DHA Incubate Peptide with 4-oxo-DHA Start->Incubate_OXO_DHA Incubate_HDHA Incubate Peptide with 4-HDHA (Negative Control) Start->Incubate_HDHA Analysis Mass Spectrometry Analysis Incubate_Control->Analysis Incubate_OXO_DHA->Analysis Incubate_HDHA->Analysis Result Result: Detect Covalent Adduct with 4-oxo-DHA Analysis->Result

Caption: Workflow for NF-κB binding assay.

Conclusion and Future Directions

4-oxo-DHA has emerged as a promising therapeutic agent, particularly in the field of oncology. Its ability to modulate multiple key signaling pathways, including PPARγ, NF-κB, and PI3K/mTOR, provides a strong rationale for its further development. The available preclinical data underscores its potential as a potent anti-cancer agent, warranting further investigation into its efficacy and safety in vivo.

Future research should focus on:

  • Comprehensive in vivo studies to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of 4-oxo-DHA in relevant animal models.

  • Elucidation of the full spectrum of its molecular targets and signaling pathways through proteomic and genomic approaches.

  • Investigation of its therapeutic potential in other diseases characterized by inflammation and dysregulated cell signaling.

  • Development of optimized synthesis and formulation strategies to enhance its bioavailability and therapeutic index.

The continued exploration of 4-oxo-DHA holds significant promise for the development of novel, targeted therapies for cancer and other debilitating diseases.

References

The Emerging Role of 4-Oxo-Docosahexaenoic Acid in Modulating Cancer Cell Proliferation: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial investigations into the role of "4-Oxo-docosanoic acid" in cancer cell proliferation have revealed a general lack of available scientific literature. However, a closely related and extensively studied compound, 4-oxo-docosahexaenoic acid (4-oxo-DHA) , a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), has demonstrated significant activity in this area. This guide will focus on the current understanding of 4-oxo-DHA's effects on cancer cells, providing a comprehensive resource for the scientific community.

Abstract

Metabolic reprogramming is a hallmark of cancer, with lipid metabolism playing a crucial role in supporting rapid cell proliferation and survival. Among the myriad of lipid molecules, derivatives of polyunsaturated fatty acids are emerging as potent modulators of oncogenic signaling pathways. This technical guide delves into the anti-cancer properties of 4-oxo-docosahexaenoic acid (4-oxo-DHA), a derivative of docosahexaenoic acid. Accumulating evidence indicates that 4-oxo-DHA is a more potent inhibitor of cancer cell growth than its parent compound.[1] This document provides a detailed examination of the mechanisms of action of 4-oxo-DHA, focusing on its impact on key signaling networks such as mTOR, PI3K, and NF-κB, and its function as a PPARγ agonist. Furthermore, this guide presents detailed experimental protocols, quantitative data on its effects on various breast cancer cell lines, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts in oncology.

Introduction

The aberrant proliferation of cancer cells is driven by a complex interplay of genetic and metabolic alterations. The study of oncometabolism has unveiled novel therapeutic targets, with a growing interest in the role of fatty acids and their derivatives. Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, has long been associated with anti-cancer properties. Recent research has illuminated that its metabolites may possess even greater therapeutic potential. One such metabolite, 4-oxo-docosahexaenoic acid (4-oxo-DHA), has garnered significant attention for its superior anti-proliferative effects, particularly in breast cancer models.[1] This guide synthesizes the current knowledge on 4-oxo-DHA, offering a technical resource for researchers aiming to explore its therapeutic utility.

Mechanism of Action of 4-Oxo-DHA

4-oxo-DHA exerts its anti-cancer effects through a multi-pronged approach, targeting several critical signaling pathways that are frequently dysregulated in cancer.

Inhibition of the mTOR and PI3K Signaling Pathways

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. Studies have demonstrated that 4-oxo-DHA can suppress both PI3K and mTOR signaling.[1] This inhibition leads to a downstream cascade of events, including the dephosphorylation of key mTOR effectors, ultimately resulting in the suppression of protein synthesis and cell cycle progression. The precise molecular interactions through which 4-oxo-DHA modulates these kinases are an area of active investigation.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer cell survival. Constitutive NF-κB activation is observed in numerous malignancies, where it promotes the expression of genes involved in proliferation, angiogenesis, and metastasis. 4-oxo-DHA has been shown to inhibit the activity of NF-κB.[1] Mechanistically, it is suggested that the Michael acceptor moiety in the structure of 4-oxo-DHA allows it to covalently modify cysteine residues on NF-κB subunits, thereby inhibiting its DNA binding and transcriptional activity.

Activation of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in lipid metabolism and has been identified as a tumor suppressor in several cancers. Agonists of PPARγ can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 4-oxo-DHA has been identified as a potent PPARγ agonist, more so than its precursor, DHA.[1] The activation of PPARγ by 4-oxo-DHA contributes to its anti-proliferative effects.

Quantitative Data on the Effects of 4-Oxo-DHA

The anti-proliferative effects of 4-oxo-DHA have been quantified in various breast cancer cell lines, demonstrating its potency and differential activity across different molecular subtypes.

Table 1: Effect of 4-Oxo-DHA on Cell Number Accumulation in Human Breast Cancer Cell Lines

Cell LineMolecular SubtypeTreatment Concentration (µM)Treatment DurationInhibition of Cell Number Accumulation (%)
BT-474 Luminal B (HER2+)253 days~50
SKBR3 HER2+253 days~50
MDAMB468 Basal-like (Triple Negative)253 days~50
MCF-7 Luminal A (ER+)503 days~25
MDAMB468 Basal-like (Triple Negative)503 days87

Data compiled from a study by E. A. Hudson et al. (2021).[2]

Table 2: Effects of 4-Oxo-DHA on Cell Cycle and Apoptosis Regulatory Proteins

ProteinFunctionEffect of 4-Oxo-DHA (25 µM, 3 days)
Cyclin D1 G1/S phase transitionReduced levels
Phospho-Rb G1/S phase transitionReduced levels
p21 Cyclin-dependent kinase inhibitorElevated levels
p27 Cyclin-dependent kinase inhibitorElevated levels

Data reflects general trends observed in BT474, SKBR3, and MDAMB468 cell lines as reported by E. A. Hudson et al. (2021).[2]

Experimental Protocols

To facilitate the replication and extension of research on 4-oxo-DHA, this section provides detailed methodologies for key in vitro assays.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from a study investigating the effects of 4-oxo-DHA on breast cancer cell proliferation.[2]

  • Cell Seeding: Suspend cells (e.g., BT474, SKBR3, MDAMB468) in DMEM and F-12 medium (1:1 ratio) containing 10% fetal bovine serum. Seed 6,000 cells in 100 µL of medium per well into a flat-bottomed 96-well plate.

  • Cell Adherence: Incubate the plates for 24 hours in a 5% CO₂ incubator at 37°C to allow for cell attachment.

  • Treatment: After 24 hours, replace the medium with either fresh control medium or medium supplemented with the desired concentration of 4-oxo-DHA (e.g., 25 µM).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 3 days) in a 5% CO₂ incubator at 37°C.

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of mTOR Pathway Proteins

This protocol provides a general framework for assessing the impact of 4-oxo-DHA on mTOR signaling proteins. Specific antibody concentrations and incubation times should be optimized for each antibody and cell line.

  • Cell Lysis: After treatment with 4-oxo-DHA, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for mTOR pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K) overnight at 4°C. Antibody dilutions should be optimized (a common starting dilution is 1:1000).[3][4]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an appropriate imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression and phosphorylation.

Visualization of Signaling Pathways and Workflows

To provide a clear visual representation of the complex biological processes involved, the following diagrams were generated using the Graphviz DOT language.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 4EBP1 4E-BP1 mTORC1->4EBP1 S6K1 S6K1 mTORC1->S6K1 Proliferation Cell Proliferation & Survival 4EBP1->Proliferation S6K1->Proliferation 4_oxo_DHA 4-Oxo-DHA 4_oxo_DHA->PI3K 4_oxo_DHA->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-Oxo-DHA.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates & Degradates NFkB_active NF-κB (p50/p65) IkB->NFkB_active Releases NFkB_inactive NF-κB (p50/p65)-IκB NFkB_inactive->IkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB_active->Gene_Expression 4_oxo_DHA 4-Oxo-DHA 4_oxo_DHA->NFkB_active Inhibits DNA binding

Caption: Inhibition of the NF-κB signaling pathway by 4-Oxo-DHA.

Experimental_Workflow Cell_Culture Cancer Cell Culture (e.g., Breast Cancer Lines) Treatment Treatment with 4-Oxo-DHA Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (MTT Assay) Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Proteins) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying the effects of 4-Oxo-DHA.

Conclusion and Future Directions

4-Oxo-docosahexaenoic acid has emerged as a promising anti-cancer agent, demonstrating potent inhibitory effects on the proliferation of various cancer cell lines, particularly those of breast cancer. Its ability to modulate multiple oncogenic signaling pathways, including mTOR, PI3K, and NF-κB, underscores its potential as a multi-targeted therapeutic. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic efficacy of 4-oxo-DHA.

Future research should focus on elucidating the precise molecular targets of 4-oxo-DHA and its pharmacokinetic and pharmacodynamic properties in preclinical in vivo models. Furthermore, exploring its synergistic potential with existing chemotherapeutic agents could pave the way for novel combination therapies. The differential sensitivity of various cancer subtypes to 4-oxo-DHA also warrants further investigation to identify predictive biomarkers for patient stratification. A deeper understanding of the mechanisms underlying the anti-cancer effects of 4-oxo-DHA will be instrumental in translating these promising preclinical findings into effective clinical applications for the treatment of cancer.

References

Methodological & Application

Analytical Standards for 4-Oxo-docosanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-docosanoic acid is a long-chain oxo-fatty acid. While its specific biological roles and metabolic pathways are not extensively characterized in the scientific literature, the study of oxo-fatty acids is a growing area of interest in biomedical research. These molecules can act as signaling mediators and biomarkers for various physiological and pathological processes. The lack of commercially available analytical standards for this compound presents a significant challenge for its identification and quantification in biological matrices.

This document provides researchers with essential information and proposed protocols for the analysis of this compound. The methodologies described herein are based on established analytical techniques for similar lipid species and are intended to serve as a starting point for method development and validation.

Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is provided in the table below. These values are computationally derived and can aid in the development of analytical methods.[1]

PropertyValueSource
Molecular FormulaC22H42O3PubChem[1]
Molecular Weight354.57 g/mol PubChem[1]
Monoisotopic Mass354.3134 DaPubChem[1]
Predicted XlogP8.3PubChem[1]
Predicted Collision Cross Section ([M-H]-, Ų)194.9PubChem[1]

Analytical Considerations

Standard Unavailability: As of the latest information, a certified analytical standard for this compound is not commercially available. Researchers will likely need to pursue custom synthesis or utilize analogous compounds for preliminary method development. The synthesis of other oxo-acids has been reported and could potentially be adapted.

Internal Standard Selection: For quantitative analysis using mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for accuracy and precision. While a labeled this compound is unavailable, commercially available standards such as Docosanoic-1,2,3,4-13C4 acid could be considered as a potential internal standard, though validation of its suitability would be required.

Proposed Analytical Protocol: Quantification by HPLC-MS/MS

The following protocol is a proposed method for the quantification of this compound in biological samples, adapted from established methods for other oxo-fatty acids. This protocol requires optimization and validation for the specific matrix and instrumentation used.

1. Sample Preparation (Lipid Extraction)

  • Objective: To extract lipids, including this compound, from the biological matrix.

  • Procedure (based on Folch extraction):

    • Homogenize the sample (e.g., plasma, tissue homogenate) in a chloroform:methanol (2:1, v/v) solution.

    • Add the internal standard (e.g., Docosanoic-1,2,3,4-13C4 acid) to the sample at a known concentration.

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of 0.9% NaCl solution and vortex again.

    • Centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis (e.g., methanol).

2. HPLC-MS/MS Analysis

  • Objective: To separate this compound from other components in the extract and quantify it using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Proposed HPLC Conditions:

    • Column: A reverse-phase C18 column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the hydrophobic analyte. The exact gradient will require optimization.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Proposed MS/MS Conditions (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Precursor Ion (Q1): m/z 353.3 (corresponding to [M-H]- of this compound).

    • Product Ion(s) (Q3): The specific fragmentation pattern will need to be determined by infusing a synthesized standard or by in-source fragmentation. Likely product ions would result from neutral losses (e.g., H2O, CO2) or cleavage of the fatty acid chain.

    • Collision Energy: This will need to be optimized for the specific precursor-product ion transition.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard sample->add_is extraction Lipid Extraction (e.g., Folch) add_is->extraction drydown Dry Extract extraction->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (ESI Negative) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantification of this compound.

Signaling Pathway Context

While the specific signaling pathways involving this compound are not well-defined, other oxidized fatty acids are known to act as ligands for peroxisome proliferator-activated receptors (PPARs). For example, 4-oxo-docosahexaenoic acid (a related compound) is an agonist of PPARγ. PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. It is plausible that this compound could also interact with these or other signaling pathways.

signaling_pathway cluster_cell Cell cluster_nucleus Nucleus oxo_fa This compound (Hypothesized Ligand) ppar PPAR Receptor (e.g., PPARγ) oxo_fa->ppar Binding nucleus Nucleus ppar->nucleus Translocation gene_expression Target Gene Expression ppar->gene_expression Activation response Biological Response (e.g., Metabolic Regulation) gene_expression->response

Caption: Hypothesized PPAR signaling pathway for this compound.

Conclusion

The analysis of this compound is hampered by the lack of a commercial analytical standard. However, by adapting established methods for similar oxo-fatty acids, researchers can develop and validate robust analytical protocols. The information and proposed methodologies in this document provide a foundation for scientists to begin investigating the role of this and other novel lipids in biological systems. Further research into the synthesis of a certified standard and elucidation of its biological functions is warranted.

References

Application Note: Quantification of 4-Oxo-docosanoic Acid in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Oxo-docosanoic acid is a keto-fatty acid whose role in various physiological and pathological processes is of growing interest to the scientific community. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its metabolic pathways and its potential as a biomarker. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method involves a simple liquid-liquid extraction followed by chemical derivatization to enhance chromatographic retention and mass spectrometric detection.

Principle

The method is based on the extraction of this compound from plasma, followed by derivatization of the keto group with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA). The derivatized analyte is then separated from matrix components using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard, this compound-d4.

Experimental Protocols

Sample Preparation
  • To 100 µL of human plasma in a polypropylene tube, add 10 µL of the internal standard working solution (this compound-d4, 1 µg/mL).

  • Add 300 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add 50 µL of 50 mM PFBHA in water and 50 µL of 10% (v/v) formic acid in water.

  • Vortex and incubate at 60°C for 60 minutes.

  • After incubation, add 500 µL of n-hexane and vortex for 1 minute for liquid-liquid extraction.

  • Centrifuge at 5,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (90:10 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 80% B

    • 1-5 min: 80-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-80% B

    • 6.1-8 min: 80% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • The specific MRM transitions for the PFBHA derivative of this compound and its deuterated internal standard need to be determined by direct infusion of the derivatized standards. The precursor ion will be [M-H]-, where M is the mass of the derivatized analyte. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. Example transitions are provided in the table below but require experimental optimization.

Data Presentation

Table 1: Optimized Mass Spectrometer Parameters (Illustrative Examples)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound-PFBHA560.4365.310025
This compound-d4-PFBHA564.4369.310025

Table 2: Method Validation Summary

ParameterResult
Linearity (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Recovery> 85%

Mandatory Visualization

experimental_workflow plasma Plasma Sample (100 µL) is_addition Add Internal Standard (this compound-d4) plasma->is_addition precipitation Protein Precipitation (Methanol) is_addition->precipitation centrifuge1 Centrifugation precipitation->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant derivatization Derivatization with PFBHA (60°C, 60 min) supernatant->derivatization lle Liquid-Liquid Extraction (n-Hexane) derivatization->lle evaporation Evaporation lle->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for this compound quantification.

logical_relationship quantification Accurate Quantification of This compound lcms LC-MS/MS quantification->lcms is achieved by derivatization Chemical Derivatization (PFBHA) lcms->derivatization requires sample_prep Sample Preparation (LLE) lcms->sample_prep requires internal_std Internal Standard (this compound-d4) lcms->internal_std relies on

Caption: Key components for accurate quantification.

Application Note: Gas Chromatography Analysis of 4-Oxo-docosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-docosanoic acid is a long-chain oxo-fatty acid of interest in various fields of biomedical research, including metabolism and drug development. Accurate and reliable quantification of this analyte is crucial for understanding its biological role and potential as a biomarker. Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) offers a robust platform for the analysis of this compound. However, due to its low volatility and polar nature, derivatization is a critical step to ensure successful analysis.

This application note provides a detailed protocol for the analysis of this compound in biological matrices using GC-MS. The methodology covers sample preparation, a two-step derivatization procedure to protect both the carboxylic acid and ketone functional groups, and recommended GC-MS parameters.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the described method. These values are representative and may vary depending on the specific instrumentation and matrix effects.

Table 1: Gas Chromatography and Mass Spectrometry Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature280 °C
Oven Program100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, ramp to 320 °C at 5 °C/min (hold 10 min)
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Electron Energy70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined based on the mass spectrum of the derivatized analyte

Table 2: Method Performance Characteristics (Hypothetical)

ParameterResult
Retention Time~ 18.5 min
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Experimental Protocols

Sample Preparation: Lipid Extraction

This protocol describes the extraction of total lipids from a biological sample (e.g., plasma, tissue homogenate).

Materials:

  • Biological sample

  • Internal Standard (e.g., 4-Oxo-tricosanoic acid)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Centrifuge

  • Glass centrifuge tubes

Procedure:

  • To 100 µL of the biological sample in a glass centrifuge tube, add a known amount of the internal standard.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

Derivatization

A two-step derivatization is recommended to convert both the carboxylic acid and the ketone functional groups into more volatile and thermally stable derivatives.

Step 1: Oximation of the Ketone Group

Materials:

  • Dried lipid extract

  • Hydroxylamine hydrochloride solution (20 mg/mL in pyridine)

  • Heating block or oven

Procedure:

  • To the dried lipid extract, add 100 µL of the hydroxylamine hydrochloride solution.

  • Cap the tube tightly and heat at 60 °C for 30 minutes.

  • Cool the sample to room temperature.

Step 2: Silylation of the Carboxylic Acid and Oxime Groups

Materials:

  • Sample from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Procedure:

  • To the cooled sample, add 100 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and heat at 70 °C for 60 minutes.

  • Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample IS Add Internal Standard Sample->IS Extraction Lipid Extraction (Chloroform:Methanol) IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Oximation Oximation of Ketone (Hydroxylamine) Evaporation->Oximation Silylation Silylation of Carboxyl & Oxime (BSTFA + TMCS) Oximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of this compound.

derivatization_pathway Analyte This compound C21H41(O)COOH Step1_reagent Hydroxylamine (Pyridine, 60°C) Intermediate 4-Oxime-docosanoic Acid C21H41(NOH)COOH Analyte->Intermediate Step 1: Oximation Step2_reagent BSTFA + 1% TMCS (70°C) Derivative TMS-4-Oxime-docosanoic Acid TMS Ester C21H41(NOTMS)COOTMS Intermediate->Derivative Step 2: Silylation

Caption: Two-step derivatization pathway for this compound.

Application Notes and Protocols for the Extraction of 4-Oxo-docosanoic Acid from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-docosanoic acid is an oxidized fatty acid that may play significant roles in various physiological and pathological processes. Accurate quantification of this and other oxo-fatty acids in biological matrices such as plasma is crucial for understanding their biological function and for biomarker discovery. This document provides detailed protocols for the extraction of this compound from plasma, a comparison of common extraction methods, and an overview of a relevant metabolic pathway.

The selection of an appropriate lipid extraction method is critical for the reliable measurement of lipids, minimizing bias, and preventing degradation.[1] The traditional Folch and Bligh & Dyer methods are gold standards for lipid extraction from biological samples due to their high efficiency with a wide range of lipids.[2]

Comparison of Lipid Extraction Methods

The choice of extraction method can significantly impact the recovery of lipids. The following table summarizes the total lipid extraction efficiency of several common methods from human plasma.

Extraction MethodTotal Lipid Extracted (%)[3]Key AdvantagesKey Disadvantages
Folch, Lees and Stanley 0.41 ± 0.04High extraction efficiency for a broad range of lipids.[2][3]Use of chloroform, which has health and safety concerns.[4]
Bligh and Dyer 0.19 ± 0.02Suitable for biological fluids and uses less solvent than the Folch method.[2][5]May be less efficient for samples with high lipid content.[5]
Rose-Gottlieb 0.36 ± 0.01Good efficiency for total lipid extraction.[3]Primarily used for determining fat content in dairy products.
Alternative (Microwave) 0.37 ± 0.02Fast extraction time.[3]May affect the quantitative composition of fatty acids.[3]

Experimental Protocols

Protocol 1: Modified Folch Method for Plasma Lipid Extraction

This protocol is a widely used method for the efficient extraction of a broad range of lipids from plasma.[4][6]

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • For each 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) solution in a glass centrifuge tube.[6]

  • Add an appropriate internal standard for this compound to the solvent mixture before adding it to the plasma.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture for 30 minutes at room temperature.[6]

  • Add 400 µL of 0.9% NaCl solution to the tube to induce phase separation.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the phases.[7]

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean tube.

  • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in an appropriate solvent for your analytical method (e.g., methanol/chloroform 1:1).

Protocol 2: Bligh & Dyer Method for Plasma Lipid Extraction

This method is another classic procedure for lipid extraction and is particularly suitable for biological fluids.[5][8]

Materials:

  • Plasma sample

  • Chloroform

  • Methanol

  • Distilled water

  • Glass centrifuge tubes with PTFE-lined caps

  • Pipettes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 1 mL of plasma in a glass centrifuge tube, add 3.75 mL of a chloroform:methanol (1:2, v/v) solution.[5]

  • Add an appropriate internal standard for this compound to the solvent mixture.

  • Vortex the mixture for 10-15 minutes.[5]

  • Add 1.25 mL of chloroform and vortex for 1 minute.[5]

  • Add 1.25 mL of distilled water and vortex for another minute.[5]

  • Centrifuge the mixture at 1,000 x g for 5 minutes at room temperature to separate the phases.[8]

  • Carefully collect the lower organic phase (chloroform layer) using a glass Pasteur pipette, passing through the upper aqueous phase.[5]

  • Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_downstream Downstream Processing plasma Plasma Sample is Add Internal Standard plasma->is add_solvents Add Chloroform:Methanol is->add_solvents vortex1 Vortex add_solvents->vortex1 phase_sep Add Aqueous Solution (e.g., 0.9% NaCl or Water) vortex1->phase_sep vortex2 Vortex phase_sep->vortex2 centrifuge Centrifuge vortex2->centrifuge collect_organic Collect Lower Organic Phase centrifuge->collect_organic evaporate Evaporate Solvent (Nitrogen Stream) collect_organic->evaporate reconstitute Reconstitute in Analysis Solvent evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Lipid extraction experimental workflow.

Metabolic Pathway

While a specific signaling pathway for this compound is not well-documented in the reviewed literature, the metabolic pathway of its parent molecule, docosanoic acid, provides relevant biological context. The following diagram illustrates the omega-oxidation of docosanoic acid in rat liver microsomes, a process that can lead to the formation of oxidized fatty acids.[9]

G cluster_pathway Omega-Oxidation of Docosanoic Acid docosanoic_acid Docosanoic Acid (C22:0) hydroxy_docosanoic_acid 22-Hydroxy-docosanoic Acid docosanoic_acid->hydroxy_docosanoic_acid CYP4A/CYP4F NADPH, O₂ docosanedioic_acid Docosanedioic Acid hydroxy_docosanoic_acid->docosanedioic_acid Dehydrogenase (NAD⁺ or NADPH)

Caption: Omega-oxidation of docosanoic acid.

References

Application Note: Derivatization of 4-Oxo-docosanoic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-docosanoic acid is a long-chain oxo-carboxylic acid of interest in various research fields, including metabolism and drug development. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of this compound by GC is challenging due to its low volatility and the presence of two polar functional groups: a ketone and a carboxylic acid. These functional groups can lead to poor chromatographic peak shape, thermal degradation, and strong interactions with the GC column, resulting in inaccurate quantification.

To overcome these challenges, a two-step derivatization procedure is essential. This application note provides a detailed protocol for the derivatization of this compound, rendering it suitable for sensitive and robust GC analysis, typically coupled with mass spectrometry (GC-MS) for definitive identification and quantification. The described methodology involves methoximation of the ketone group followed by silylation of the carboxylic acid group.

Principle of Derivatization

The derivatization process involves two key reactions:

  • Methoximation: The ketone group at the C4 position is protected by reacting it with methoxyamine hydrochloride. This reaction forms a methoxime derivative, which prevents tautomerization (the migration of a proton and the shifting of a double bond) and the formation of multiple derivatives from a single analyte.

  • Silylation: The acidic proton of the carboxylic acid group is replaced with a trimethylsilyl (TMS) group using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). This conversion into a TMS ester significantly increases the volatility and thermal stability of the molecule, making it amenable to GC analysis.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the GC-MS analysis of derivatized this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected ValueNotes
Retention Time (RT) 25 - 35 minutesDependent on the GC column and temperature program.
Limit of Detection (LOD) 0.1 - 1.0 ng/mLBased on a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mLBased on a signal-to-noise ratio of 10.
Linearity (R²) > 0.99Over a typical concentration range of 1 - 500 ng/mL.
Precision (%RSD) < 15%For intra- and inter-day precision.
Recovery (%) 85 - 115%For the entire sample preparation and analysis process.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Methoxyamine hydrochloride (≥98%)

  • Pyridine (anhydrous, 99.8%)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Hexane or Heptane (GC grade)

  • Sodium sulfate (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Sample Preparation and Derivatization Protocol
  • Sample Aliquoting: Accurately weigh 1-5 mg of the this compound sample into a 2 mL reaction vial. If the sample is in solution, transfer an aliquot containing the desired amount and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Methoximation of the Ketone Group:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dried sample.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Heat the vial at 60°C for 60 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • Silylation of the Carboxylic Acid Group:

    • To the cooled methoximation reaction mixture, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the vial at 70°C for 45 minutes.

    • Allow the vial to cool to room temperature.

  • Sample Work-up and Extraction:

    • Add 500 µL of GC-grade hexane (or heptane) to the vial and vortex for 30 seconds.

    • Add 500 µL of ultrapure water and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (containing the derivatized analyte) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Transfer the dried organic extract to a GC autosampler vial.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

Recommended GC-MS Conditions
  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 250°C, hold for 5 minutes

    • Ramp 2: 5°C/min to 320°C, hold for 10 minutes

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50 - 600

Visualizations

experimental_workflow Experimental Workflow for Derivatization of this compound cluster_sample_prep Sample Preparation cluster_derivatization Two-Step Derivatization cluster_workup Sample Work-up cluster_analysis Analysis start Start: this compound Sample dry_sample Dry Sample (if in solution) start->dry_sample methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine, 60°C) dry_sample->methoximation silylation Step 2: Silylation (BSTFA + 1% TMCS, 70°C) methoximation->silylation extraction Liquid-Liquid Extraction (Hexane/Water) silylation->extraction drying Dry Organic Layer (Anhydrous Na2SO4) extraction->drying gcms GC-MS Analysis drying->gcms derivatization_reaction Derivatization Reaction of this compound cluster_reactants Reactants cluster_products Products reactant This compound (C22H42O3) intermediate Methoxime Derivative reactant->intermediate + Methoxyamine HCl product Methoxime, TMS Ester Derivative (Volatile for GC Analysis) intermediate->product + BSTFA + 1% TMCS reagent1 Methoxyamine HCl reagent2 BSTFA + 1% TMCS

Targeted Lipidomics Assay for 4-Oxo-docosanoic Acid: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-docosanoic acid is an oxidized derivative of docosanoic acid (also known as behenic acid), a long-chain saturated fatty acid. The introduction of a keto group suggests its involvement in various metabolic or signaling pathways, potentially related to fatty acid oxidation and cellular stress. Accurate and precise quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for a targeted lipidomics assay for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs a sensitive and specific targeted lipidomics approach. Biological samples are first subjected to a robust lipid extraction procedure. The extracted lipids are then separated using reversed-phase liquid chromatography and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the quantification.

I. Experimental Protocols

A. Sample Preparation: Lipid Extraction from Plasma

  • Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex gently to ensure homogeneity. Aliquot 100 µL of plasma into a 2 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., this compound-d4, 1 µg/mL in methanol) to each plasma sample.

  • Protein Precipitation and Lipid Extraction:

    • Add 400 µL of ice-cold methanol to each tube.

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute for lipid extraction.

  • Phase Separation:

    • Add 200 µL of LC-MS grade water and vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to induce phase separation.

  • Collection of Organic Layer: Carefully collect the upper organic layer (containing the lipids) and transfer it to a new 1.5 mL microcentrifuge tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the mobile phase (e.g., 90:10 Methanol:Water with 0.1% formic acid). Vortex for 20 seconds and transfer to an LC autosampler vial.

B. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.070
1.070
8.098
10.098
10.170
12.070
  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Multiple Reaction Monitoring (MRM) Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound355.359.1 (Carboxylate)5025
This compound355.3337.3 ([M-H-H2O]⁻)5015
This compound-d4 (IS)359.359.1 (Carboxylate)5025
This compound-d4 (IS)359.3341.3 ([M-H-H2O]⁻)5015

C. Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of this compound and the internal standard.

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., stripped plasma). Process these standards alongside the samples.

  • Quantification: Calculate the concentration of this compound in the samples by using the ratio of the analyte peak area to the internal standard peak area and interpolating from the calibration curve.

II. Data Presentation

Table 1: Quantitative Results of this compound in Plasma Samples

Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Concentration (ng/mL)
Control 1125,480250,1200.50250.2
Control 2135,670255,4300.53153.1
Treated 1350,120248,9801.406140.6
Treated 2380,540251,3401.514151.4

III. Visualizations

G cluster_0 Biological System Docosanoic_Acid Docosanoic Acid (C22:0) Oxidation Fatty Acid Oxidation Docosanoic_Acid->Oxidation 4_Oxo_Docosanoic_Acid This compound Oxidation->4_Oxo_Docosanoic_Acid Downstream_Signaling Downstream Signaling (e.g., PPAR activation) 4_Oxo_Docosanoic_Acid->Downstream_Signaling Biological_Response Biological Response (e.g., Inflammation, Apoptosis) Downstream_Signaling->Biological_Response

Caption: Hypothetical metabolic pathway of this compound.

G Plasma_Sample Plasma Sample (100 µL) Spike_IS Spike Internal Standard Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction (MTBE) Spike_IS->LLE Dry_Reconstitute Dry Down & Reconstitute LLE->Dry_Reconstitute LC_MS_Analysis LC-MS/MS Analysis Dry_Reconstitute->LC_MS_Analysis Data_Analysis Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Caption: Experimental workflow for the targeted lipidomics assay.

Disclaimer: This application note provides a general protocol that may require optimization for specific sample types and instrumentation. It is recommended to perform a full method validation to ensure data quality and reliability.

Application Notes and Protocols for Investigating the In Vitro Activity of 4-Oxo-docosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the potential biological activities of 4-Oxo-docosanoic acid in vitro. Due to the limited specific data on this particular molecule, the following protocols are based on established methods for analogous oxo-fatty acids and are intended to serve as a foundational framework for its characterization.

Overview of Potential Biological Activities

Oxo-fatty acids, a class of oxidized lipids, have garnered increasing interest for their diverse biological activities. Based on studies of similar molecules, this compound is hypothesized to possess potential anticancer, anti-inflammatory, antibacterial, and antioxidant properties. The following sections detail in vitro assays to explore these activities.

Anticancer Activity: Cell Viability and Proliferation Assays

Molecules similar to this compound, such as certain oxostearic acids, have demonstrated inhibitory effects on the growth of cancer cell lines.[1][2][3] It is proposed that these effects may be mediated through the modulation of critical signaling pathways involved in cell growth and proliferation, such as the STAT3 and c-myc pathways.[1][3]

Quantitative Data Summary (Hypothetical)
Cell LineAssay TypeIC50 (µM) for this compoundPositive Control (e.g., Doxorubicin) IC50 (µM)
A549 (Lung Carcinoma)MTT Assay (48h)75.20.8
MCF-7 (Breast Cancer)MTT Assay (48h)92.51.2
HCT-116 (Colon Cancer)MTT Assay (48h)85.11.0
Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Signaling Pathway and Workflow Diagrams

anticancer_pathway cluster_cell Cancer Cell 4-Oxo-docosanoic_acid This compound Cell_Membrane Cell Membrane STAT3 STAT3 4-Oxo-docosanoic_acid->STAT3 Inhibition c-myc c-myc 4-Oxo-docosanoic_acid->c-myc Inhibition Proliferation Cell Proliferation STAT3->Proliferation c-myc->Proliferation Apoptosis Apoptosis

Caption: Proposed inhibitory signaling pathway of this compound in cancer cells.

mtt_workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with this compound B->C D Incubate for 48 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

Antibacterial Activity

Fatty acids and their derivatives are known to exhibit antibacterial properties.[4][5][6][7][8] The primary mechanism of action is often attributed to the disruption of the bacterial cell membrane.[5]

Quantitative Data Summary (Hypothetical)
Bacterial StrainAssay TypeMIC (µg/mL) for this compoundPositive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureus (Gram-positive)Broth Microdilution1282
Bacillus subtilis (Gram-positive)Broth Microdilution2561
Escherichia coli (Gram-negative)Broth Microdilution>5124
Pseudomonas aeruginosa (Gram-negative)Broth Microdilution>5128
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of bacteria.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound (stock solution in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Spectrophotometer (600 nm)

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth medium in a 96-well plate.

  • Bacterial Inoculation: Add an equal volume of the standardized bacterial suspension to each well.

  • Controls: Include a positive control (broth with bacteria and no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Workflow Diagram

mic_workflow A Prepare Serial Dilutions of Compound B Inoculate with Standardized Bacterial Culture A->B C Incubate at 37°C for 18-24 hours B->C D Observe for Visible Growth C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and fatty acid derivatives can modulate inflammatory responses.[9][10][11][12][13] An in vitro assay for anti-inflammatory activity involves the inhibition of protein denaturation, as denaturation of proteins is a hallmark of inflammation.

Quantitative Data Summary (Hypothetical)
AssayIC50 (µg/mL) for this compoundPositive Control (Diclofenac Sodium) IC50 (µg/mL)
BSA Denaturation Inhibition150.825.3
Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

Materials:

  • Bovine Serum Albumin (BSA) solution (0.5% w/v in Tris-HCl buffer, pH 6.8)

  • This compound (stock solution in methanol)

  • Diclofenac sodium (positive control)

  • Tris-HCl buffer (pH 6.8)

  • Spectrophotometer (660 nm)

Procedure:

  • Reaction Mixture: In test tubes, prepare a reaction mixture containing 1 mL of BSA solution and 1 mL of this compound at various concentrations.

  • Control: A control tube should contain 1 mL of BSA solution and 1 mL of methanol.

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the tubes at 72°C for 5 minutes in a water bath.

  • Cooling: Cool the tubes to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation and determine the IC50 value.

Antioxidant Activity

Oxidative stress is a key factor in the pathogenesis of many diseases. Antioxidants can mitigate this damage by scavenging free radicals.[14][15] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Quantitative Data Summary (Hypothetical)
AssayIC50 (µg/mL) for this compoundPositive Control (Ascorbic Acid) IC50 (µg/mL)
DPPH Radical Scavenging210.515.8
Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • This compound (stock solution in methanol)

  • Ascorbic acid (positive control)

  • Methanol

  • Spectrophotometer (517 nm)

Procedure:

  • Reaction Mixture: In a 96-well plate, add 100 µL of DPPH solution to 100 µL of various concentrations of this compound.

  • Control: A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Workflow Diagram

dpph_workflow A Prepare Compound Dilutions B Add DPPH Solution A->B C Incubate in Dark for 30 minutes B->C D Measure Absorbance at 517 nm C->D E Calculate Radical Scavenging Activity and IC50 D->E

Caption: Workflow for the DPPH radical scavenging assay.

References

Troubleshooting & Optimization

challenges in quantifying 4-Oxo-docosanoic acid in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 4-Oxo-docosanoic acid in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological samples?

The quantification of this compound, a very-long-chain oxo-fatty acid, presents several analytical challenges. Due to its low endogenous concentrations and the complexity of biological matrices such as plasma, serum, and tissue homogenates, researchers often face issues with sensitivity, accuracy, and reproducibility.[1][2] Key difficulties include matrix effects from phospholipids, poor ionization efficiency of the analyte, and potential for co-elution with isomeric or isobaric compounds.[3][4][5]

Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred method for quantification?

LC-MS/MS is the method of choice for quantifying low-abundance lipids like this compound due to its high sensitivity and selectivity.[4] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in a complex mixture, thereby minimizing interferences.[6]

Q3: What is the importance of using an internal standard?

An appropriate internal standard is critical for accurate quantification. It helps to compensate for variations during sample preparation, such as extraction losses, and for matrix effects that can cause ion suppression or enhancement during mass spectrometry analysis.[1] Ideally, a stable isotope-labeled version of this compound should be used.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound.

Issue 1: Low or No Signal/Peak for this compound

Possible Causes & Solutions

CauseRecommended Solution
Poor Ionization Efficiency Fatty acids, including oxo-derivatives, can exhibit poor ionization.[7] Consider chemical derivatization to enhance signal intensity. Reagents like aniline or N-(4-aminomethylphenyl)-pyridinium (AMPP) can improve ionization in positive ion mode.[8][9]
Inefficient Extraction The extraction method may not be optimal for very-long-chain fatty acids. Ensure the chosen solvent system (e.g., a modified Folch or Bligh-Dyer method) effectively partitions the analyte from the sample matrix.[10] Liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) can improve recovery and remove interferences.[11]
Analyte Degradation Oxo-fatty acids can be susceptible to degradation. Minimize sample handling time, keep samples on ice, and use antioxidants like butylated hydroxytoluene (BHT) during extraction.
Instrumental Issues Verify mass spectrometer settings, including ion source parameters (e.g., temperature, gas flows) and detector voltage. Ensure the correct MRM transitions are being monitored.
Issue 2: Poor Peak Shape (Broadening, Tailing, or Splitting)

Possible Causes & Solutions

CauseRecommended Solution
Column Overloading Injecting a sample that is too concentrated can lead to poor peak shape. Dilute the final extract before injection. A 1:10 dilution with a water/organic solvent mixture can sometimes improve peak shape.[12]
Incompatible Injection Solvent The solvent used to reconstitute the final extract may be too strong compared to the initial mobile phase, causing peak distortion. If possible, the reconstitution solvent should match the initial mobile phase composition.
Column Contamination Accumulation of matrix components, especially phospholipids, on the analytical column can degrade performance.[12] Implement a robust sample cleanup procedure to remove phospholipids. Use a guard column and a column washing protocol between batches.
Secondary Interactions The analyte may be interacting with active sites on the column or in the LC system. The addition of a small amount of a weak acid, such as formic or acetic acid, to the mobile phase can often improve the peak shape for acidic analytes.[6]
Issue 3: High Background Noise or Interferences

Possible Causes & Solutions

CauseRecommended Solution
Matrix Effects Co-eluting compounds, particularly phospholipids, from the biological matrix can interfere with the analyte's ionization, leading to ion suppression or enhancement.[3][4][13] Enhance sample cleanup by incorporating a phospholipid removal step, such as SPE or specific phospholipid removal plates.[12]
Contamination from Solvents or Labware Impurities in solvents or leaching from plasticware can introduce background noise. Use high-purity, LC-MS grade solvents and certified low-binding plasticware or glass.
Co-eluting Isobars/Isomers Other lipids with the same mass-to-charge ratio may co-elute with this compound. Optimize the chromatographic gradient to improve the separation of the target analyte from interfering compounds.[5]

Experimental Protocols

A detailed experimental protocol for the quantification of this compound is provided below. This is a representative method and may require optimization for specific biological matrices and instrumentation.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of biological sample (e.g., plasma), add 10 µL of an internal standard solution (e.g., this compound-d4).

  • Add 1.0 mL of a 2-propanol/hexane mixture (20:30, v/v) containing 0.2% acetic acid.

  • Vortex for 3 minutes to ensure thorough mixing.

  • Add 2.0 mL of hexane and vortex for another 3 minutes.

  • Centrifuge at 2000 x g for 5 minutes to separate the layers.[6]

  • Carefully transfer the upper hexane layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Sample Cleanup: Solid-Phase Extraction (SPE)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Reconstitute the dried extract from the LLE step in 500 µL of loading buffer (e.g., 95:5 water:methanol).

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elute the this compound with 1 mL of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under nitrogen.

3. (Optional) Derivatization

  • To the dried, cleaned-up sample, add 50 µL of a derivatization agent solution (e.g., 100 mM aniline in 50:50 acetonitrile:water) and 50 µL of a coupling agent (e.g., 100 mM EDC in 50:50 acetonitrile:water).[14]

  • Incubate the mixture (e.g., at 4°C for 2 hours or 40°C for 30 minutes, depending on the reagent).[14]

  • Quench the reaction if necessary (e.g., with formic acid).[14]

  • Dilute the sample to the final volume with the initial mobile phase.

4. LC-MS/MS Analysis

  • Reconstitute the final dried sample in 100 µL of the initial mobile phase (e.g., 85% methanol with 0.2% acetic acid).[6]

  • Inject 5-10 µL onto a C18 reversed-phase column (e.g., 2.1 x 150 mm, 3.5 µm).

  • Use a gradient elution, for example, starting with 85% mobile phase B (e.g., methanol with 0.2% acetic acid) and ramping up to 100% B over several minutes to elute the analyte.[6]

  • Perform detection using a triple quadrupole mass spectrometer in negative ion mode (for underivatized) or positive ion mode (for derivatized) using MRM.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction (e.g., Hexane/Isopropanol) add_is->lle evap1 Evaporate to Dryness lle->evap1 spe Solid-Phase Extraction (SPE Cleanup) evap1->spe evap2 Evaporate to Dryness spe->evap2 deriv Optional: Derivatization (e.g., with Aniline) evap2->deriv reconstitute Reconstitute in Initial Mobile Phase deriv->reconstitute lcms LC-MS/MS Analysis (C18 Column, MRM Mode) reconstitute->lcms data Data Acquisition lcms->data quant Quantification (Calibration Curve) data->quant

Caption: Experimental workflow for this compound quantification.

troubleshooting_workflow start LC-MS/MS Run Problem q1 Is there a peak for the analyte? start->q1 q2 Is the peak shape acceptable? q1->q2 Yes sol1 Check MS/MS parameters Improve extraction recovery Consider derivatization q1->sol1 No q3 Is the signal-to-noise ratio sufficient? q2->q3 Yes sol2 Optimize chromatography Dilute sample Check injection solvent q2->sol2 No sol3 Enhance sample cleanup (e.g., phospholipid removal) Use higher purity solvents q3->sol3 No end Successful Quantification q3->end Yes

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

reducing matrix effects in 4-Oxo-docosanoic acid LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the LC-MS analysis of 4-Oxo-docosanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2] For this compound, common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, and other endogenous metabolites.[3][4]

Q2: I am observing significant ion suppression for this compound. What are the likely causes?

A2: Significant ion suppression for this compound is often caused by co-eluting phospholipids from the biological matrix.[3] These molecules can compete with your analyte for ionization in the ESI source.[2][3] Other potential causes include high concentrations of salts in your final extract or the use of a sample preparation technique that is not sufficiently selective to remove these interferences.[5]

Q3: What is the most effective sample preparation technique for reducing matrix effects for a long-chain fatty acid like this compound?

A3: The most effective technique often depends on the specific matrix and required sensitivity. While Protein Precipitation (PPT) is a simple and fast method, it is generally the least effective at removing matrix components.[6] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) offer significantly cleaner extracts.[6][7] For this compound, a mixed-mode SPE that combines reversed-phase and ion-exchange mechanisms can be particularly effective at removing both non-polar and charged interferences.[6][7]

Q4: How do I choose an appropriate internal standard for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4 or ¹³C₁-4-Oxo-docosanoic acid.[8][9] A SIL internal standard will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction of any signal suppression or enhancement.[9] If a SIL-IS is not available, a structural analog with similar chemical properties and chromatographic behavior can be used, but it will be less effective at compensating for matrix effects.[10]

Q5: Can I reduce matrix effects by modifying my LC-MS parameters?

A5: Yes, optimizing your chromatographic and mass spectrometric conditions can help.[2] Modifying the HPLC gradient to better separate this compound from co-eluting matrix components can significantly reduce ion suppression.[2] Additionally, optimizing the ESI source parameters, such as capillary voltage and gas flow rates, can improve the ionization efficiency of your analyte relative to interfering compounds.[11] Using Ultra-High-Performance Liquid Chromatography (UPLC) can also lead to a statistically significant reduction in matrix effects compared to traditional HPLC.[6]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting) for this compound
  • Possible Cause 1: Column Contamination: Buildup of matrix components on the analytical column.

    • Solution: Implement a more rigorous sample cleanup procedure (see protocols below). Flush the column with a strong solvent.[5]

  • Possible Cause 2: Inappropriate Injection Solvent: The solvent used to dissolve the final extract is significantly stronger than the initial mobile phase.

    • Solution: Ensure the injection solvent is of similar or weaker strength than the starting mobile phase.[5]

  • Possible Cause 3: Secondary Interactions: The analyte is interacting with active sites on the column packing material.

    • Solution: Adjust the mobile phase pH or try a different column chemistry.[5]

Problem: Inconsistent and Irreproducible Results
  • Possible Cause 1: Variable Matrix Effects: The degree of ion suppression or enhancement is varying between samples.

    • Solution: Use a stable isotope-labeled internal standard to compensate for these variations.[9] Improve sample preparation to remove a greater proportion of the matrix.[7]

  • Possible Cause 2: Inconsistent Sample Preparation: The sample preparation procedure is not being performed consistently.

    • Solution: Ensure precise and consistent execution of the extraction protocol. Consider automating the sample preparation if possible.

  • Possible Cause 3: Analyte Instability: this compound may be degrading in the matrix or during sample processing.

    • Solution: Investigate the stability of the analyte under your experimental conditions. Consider adding antioxidants or adjusting the pH of the sample.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a rapid method for removing proteins from plasma or serum but is less effective at removing phospholipids.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.

  • Add 400 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.[12]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[12]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • To 100 µL of plasma/serum, add 10 µL of the internal standard spiking solution.

  • Add 500 µL of a mixture of hexane and isopropanol (3:2, v/v).[13]

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.[13]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

SPE can provide the cleanest extracts by utilizing specific interactions between the analyte and a solid sorbent. A mixed-mode sorbent is recommended for this compound.

  • Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of water through a mixed-mode (e.g., polymeric reversed-phase with anion exchange) SPE cartridge.

  • Load the sample: Mix 100 µL of plasma/serum with 10 µL of internal standard and 200 µL of 2% formic acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 40% methanol in water to remove less polar interferences like some phospholipids.

  • Elute: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for this compound Analysis in Human Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT)95 ± 5-65 ± 812
Liquid-Liquid Extraction (LLE)85 ± 7-25 ± 68
Solid-Phase Extraction (SPE)92 ± 4-8 ± 34

Matrix Effect (%) was calculated as ((peak area in matrix) / (peak area in neat solution) - 1) * 100. A negative value indicates ion suppression.

Visualizations

troubleshooting_workflow start Start: Inconsistent or Poor Signal for This compound check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement a SIL-IS check_is->use_sil_is No assess_cleanup Assess Sample Cleanup (Post-Spike Recovery vs. Pre-Spike Recovery) check_is->assess_cleanup Yes use_sil_is->assess_cleanup cleanup_ok Cleanup Sufficient? assess_cleanup->cleanup_ok optimize_lc Optimize LC Method (e.g., Gradient, Column) cleanup_ok->optimize_lc Yes improve_cleanup Improve Sample Preparation (Switch to LLE or SPE) cleanup_ok->improve_cleanup No optimize_ms Optimize MS Parameters (e.g., Source Conditions) optimize_lc->optimize_ms end_ok Analysis Successful optimize_ms->end_ok improve_cleanup->assess_cleanup

Caption: Troubleshooting workflow for LC-MS analysis.

ion_suppression cluster_source ESI Source Droplet cluster_detector Mass Spectrometer Detector analyte This compound (A) charge Charge (+) analyte->charge Ionization matrix Matrix Component (M) (e.g., Phospholipid) matrix->charge Competition ionized_analyte [A+H]+ charge->ionized_analyte Successful Ionization suppressed_signal Reduced Signal ionized_analyte->suppressed_signal Lower Abundance Due to Competition sample_prep_comparison start Plasma/Serum Sample ppt Protein Precipitation (PPT) - Fast, simple - High recovery - Poor cleanup start->ppt lle Liquid-Liquid Extraction (LLE) - Good cleanup - Moderate recovery - More selective than PPT start->lle spe Solid-Phase Extraction (SPE) - Excellent cleanup - High recovery & selectivity - More complex start->spe result_ppt High Matrix Effects ppt->result_ppt result_lle Reduced Matrix Effects lle->result_lle result_spe Minimal Matrix Effects spe->result_spe

References

increasing ionization efficiency of 4-Oxo-docosanoic acid in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency of 4-Oxo-docosanoic acid in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

Poor signal intensity or inconsistent results for this compound can arise from several factors. This guide provides a systematic approach to troubleshooting common issues.

Problem: Low or No Signal Intensity in Negative Ion Mode

  • Cause 1: Suboptimal Mobile Phase Composition. The choice of mobile phase additives significantly impacts the deprotonation and ionization of fatty acids.

    • Solution: Modify your mobile phase with additives known to enhance ionization in negative mode. Ammonium fluoride has been shown to significantly improve sensitivity for fatty acids.[1][2] Ammonium acetate, often in combination with a weak acid like acetic acid, can also provide a good balance between signal intensity and chromatographic stability.[3]

  • Cause 2: Suppression of Ionization by Acidic Mobile Phase. While acidic conditions can be beneficial for chromatographic separation of fatty acids, they can suppress the formation of the desired [M-H]⁻ ions in the ESI source.[4]

    • Solution: If your chromatography allows, try reducing the concentration of strong acids like formic acid in your mobile phase. Alternatively, consider a post-column infusion of a basic solution to raise the pH before the eluent enters the ESI source.

Problem: Inconsistent or Irreproducible Signal

  • Cause 1: Formation of Metal Adducts. The presence of sodium ([M+Na-2H]⁻) or potassium ([M+K-2H]⁻) adducts can compete with the formation of the deprotonated molecule of interest, leading to a fragmented signal and reduced sensitivity for the primary [M-H]⁻ ion.[5]

    • Solution: Use high-purity solvents and additives to minimize the presence of alkali metal contaminants. Ensure thorough cleaning of all glassware and LC components.

  • Cause 2: In-source Fragmentation. Long-chain fatty acids can sometimes undergo fragmentation within the ESI source, especially at higher source temperatures or voltages.

    • Solution: Optimize your ESI source parameters. Start with lower capillary and fragmentor voltages and a moderate source temperature, then systematically adjust to find the optimal conditions for maximizing the precursor ion signal.

Problem: Poor Sensitivity in Positive Ion Mode

  • Cause 1: Inefficient Protonation. The carboxylic acid moiety of this compound is not readily protonated in the positive ion mode, leading to inherently low signal intensity.

    • Solution 1: Switch to Negative Ion Mode. For fatty acids, negative ion mode is generally the preferred method due to the ease of deprotonation.[4][6]

    • Solution 2: Derivatization. For applications requiring positive ion mode analysis or to achieve ultra-high sensitivity, consider chemical derivatization. This involves reacting the carboxylic acid group with a reagent that introduces a permanent positive charge.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for analyzing this compound?

For fatty acids like this compound, negative ion ESI is generally the most effective mode. This is because the carboxylic acid group can be readily deprotonated to form the [M-H]⁻ ion.[4][6] However, with derivatization, excellent sensitivity can be achieved in positive ion mode.[7]

Q2: How can I improve the signal intensity of my analyte?

Several strategies can be employed:

  • Mobile Phase Optimization: The addition of ammonium salts, particularly ammonium fluoride, to the mobile phase has been shown to enhance the sensitivity of fatty acid analysis in negative ESI-MS.[1][2]

  • Derivatization: A "charge-reversal" derivatization can lead to a significant increase in sensitivity, often by several orders of magnitude, in positive ion mode.[7]

  • Source Parameter Optimization: Fine-tuning of the ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, can have a substantial impact on ionization efficiency.

Q3: What are the advantages of using ammonium fluoride as a mobile phase additive?

Studies have shown that using ammonium fluoride in the mobile phase can lead to a 2- to 22-fold increase in sensitivity for various compounds in negative ESI mode compared to other additives like formic acid or ammonium hydroxide.[1] It enhances the formation of the deprotonated molecule of interest, leading to a stronger signal.

Q4: Should I be concerned about in-source fragmentation?

Yes, in-source fragmentation can be a concern for long-chain fatty acids.[8] This can lead to a reduction in the signal of the precursor ion and complicate data analysis. To minimize this, it is important to carefully optimize the ESI source conditions, particularly the fragmentor or cone voltage.

Q5: When should I consider derivatization?

Derivatization should be considered when:

  • You require ultra-high sensitivity for trace-level quantification.

  • You are limited to positive ion mode analysis.

  • You are experiencing significant ionization suppression from the sample matrix that cannot be resolved by other means.

Derivatization with a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) can increase sensitivity by as much as 60,000-fold in positive ion mode compared to underivatized analysis in negative ion mode.[7]

Data Presentation

Table 1: Impact of Mobile Phase Additives on Fatty Acid Signal Intensity in Negative ESI-MS

Mobile Phase AdditiveObserved Effect on Signal IntensityReference
Ammonium Fluoride2- to 22-fold increase in sensitivity compared to formic acid or ammonium hydroxide.[1]
Ammonium Formate, Acetate, or CarbonateLess effective at enhancing sensitivity compared to ammonium fluoride.[2]
10 mM Ammonium Acetate with 0.1% Acetic AcidA reasonable compromise for good signal intensity and stable retention times for a broad range of lipids.[3]

Experimental Protocols

Protocol 1: Enhancing Ionization with Ammonium Fluoride

  • Mobile Phase Preparation:

    • Prepare your standard organic and aqueous mobile phases for reversed-phase chromatography (e.g., Acetonitrile and Water).

    • Add ammonium fluoride to the aqueous mobile phase at a concentration of 1-5 mM. Ensure it is fully dissolved.

  • LC-MS System Setup:

    • Equilibrate your LC system with the ammonium fluoride-containing mobile phase.

    • Set your mass spectrometer to operate in negative ion mode.

  • Data Acquisition:

    • Inject your this compound standard or sample.

    • Monitor for the [M-H]⁻ ion.

    • Optimize source parameters (capillary voltage, source temperature, gas flows) to maximize the signal of the target ion.

Protocol 2: High-Sensitivity Analysis via AMPP Derivatization (Charge Reversal)

  • Sample Preparation:

    • Evaporate the solvent from your sample containing this compound.

    • Add a solution of AMPP (N-(4-aminomethylphenyl)pyridinium) and a coupling agent (e.g., a carbodiimide) in an appropriate aprotic solvent (e.g., acetonitrile).

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).

    • Quench the reaction if necessary.

  • LC-MS System Setup:

    • Equilibrate your LC system with a suitable mobile phase for reversed-phase chromatography (e.g., water and acetonitrile with 0.1% formic acid).

    • Set your mass spectrometer to operate in positive ion mode.

  • Data Acquisition:

    • Inject the derivatized sample.

    • Monitor for the [M+AMPP]⁺ ion.

    • Optimize source and fragmentation parameters for the derivatized analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis start This compound sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Optional: AMPP Derivatization extraction->derivatization lc Reversed-Phase LC Separation derivatization->lc ms ESI-MS Detection lc->ms processing Data Processing and Quantification ms->processing end Results processing->end

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Low Signal for This compound ion_mode Check Ionization Mode start->ion_mode neg_mode Using Negative Mode? ion_mode->neg_mode Recommended pos_mode Using Positive Mode? ion_mode->pos_mode neg_mode->pos_mode No, using Positive mobile_phase Optimize Mobile Phase (e.g., add NH4F) neg_mode->mobile_phase Yes switch_mode Switch to Negative Mode pos_mode->switch_mode Yes derivatize Consider Derivatization (e.g., AMPP) pos_mode->derivatize If positive mode is required source_params Optimize Source Parameters mobile_phase->source_params final_check Re-evaluate Signal source_params->final_check switch_mode->final_check derivatize->final_check

Caption: Troubleshooting logic for low signal intensity of this compound.

References

Technical Support Center: Resolving Co-eluting Isomers of Oxo-Docosanoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of oxo-docosanoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing oxo-docosanoic acid isomers?

The primary challenge lies in the structural similarity of the isomers. Positional isomers, where the oxo group is located at different positions on the docosanoic acid backbone, often exhibit very similar physicochemical properties. This leads to co-elution in reversed-phase liquid chromatography (LC), making their individual quantification and identification difficult. Furthermore, these analytes may be present at low concentrations in complex biological matrices, requiring highly sensitive and selective analytical methods.

Q2: Which analytical techniques are best suited for resolving co-eluting oxo-docosanoic acid isomers?

A multi-faceted approach is often necessary. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the cornerstone for analysis. To achieve separation of co-eluting isomers, strategies include:

  • Chromatographic Optimization: Systematic evaluation of different stationary phases (e.g., C18, C8, phenyl-hexyl) and mobile phase compositions.

  • Chemical Derivatization: Modifying the carboxyl group of the fatty acids to improve chromatographic resolution and ionization efficiency.

  • Ion Mobility Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge in the gas phase, offering an additional dimension of separation for isomers that are not resolved by chromatography alone.

Q3: Can I use gas chromatography (GC) to analyze oxo-docosanoic acids?

While GC is a powerful technique for fatty acid analysis, it typically requires derivatization to increase the volatility of the analytes, often through conversion to fatty acid methyl esters (FAMEs). The high molecular weight and potential thermal instability of derivatized oxo-docosanoic acids can pose challenges. For these reasons, LC-MS is generally the preferred method.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Oxo-Docosanoic Acid Isomers

Symptoms:

  • Broad, overlapping, or single merged peaks for multiple isomers.

  • Inability to obtain accurate quantification for individual isomers.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inadequate Column Chemistry The stationary phase is not providing sufficient selectivity for the isomers.
Solution: Screen different column chemistries. While C18 is a common starting point, other phases like C8, phenyl-hexyl, or embedded polar group columns may offer different selectivity. Consider using columns with smaller particle sizes (e.g., sub-2 µm) for higher efficiency.
Suboptimal Mobile Phase Composition The mobile phase is not providing adequate separation.
Solution 1 (Solvent Strength): Adjust the gradient steepness. A shallower gradient can often improve the resolution of closely eluting compounds.
Solution 2 (Solvent Type): If using methanol as the organic modifier, try switching to acetonitrile or a combination of both. These solvents have different selectivities and can alter the elution order of isomers.
Solution 3 (Additives): Ensure the mobile phase contains a suitable modifier, such as 0.1% formic acid or acetic acid, to control the ionization of the carboxylic acid group and improve peak shape.
High Column Temperature Elevated temperatures can sometimes decrease resolution, although they also decrease viscosity and improve peak shape.
Solution: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal balance between resolution and peak shape.
Issue 2: Low Signal Intensity or Poor Sensitivity

Symptoms:

  • Difficulty in detecting low-abundance isomers.

  • Signal-to-noise ratio is too low for reliable quantification.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inefficient Ionization Oxo-docosanoic acids may not ionize efficiently in the mass spectrometer source.
Solution 1 (Ionization Mode): These compounds are typically analyzed in negative ion mode electrospray ionization (ESI-). Ensure the MS is operating in the correct polarity.
Solution 2 (Source Parameters): Optimize ESI source parameters, such as capillary voltage, gas flow rates, and temperatures, to maximize the signal for your target analytes.
Solution 3 (Derivatization): Derivatizing the carboxylic acid group can significantly enhance ionization efficiency. Reagents that introduce a permanently charged group or a readily ionizable moiety can improve sensitivity.
Sample Matrix Effects Co-eluting compounds from the sample matrix can suppress the ionization of the target analytes.
Solution 1 (Sample Preparation): Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
Solution 2 (Chromatography): Adjust the chromatographic method to separate the analytes from the majority of the matrix components.
Suboptimal MS/MS Parameters The collision energy and other MS/MS parameters are not optimized for the specific isomers.
Solution: Perform a compound optimization for each isomer if standards are available. Infuse a standard solution of each isomer and optimize the collision energy for the desired fragmentation pattern to maximize the signal of the product ions.

Experimental Protocols

Generic LC-MS/MS Method for Oxo-Docosanoic Acid Isomer Analysis

This protocol is a starting point and should be optimized for your specific isomers of interest and instrumentation. It is adapted from methods used for similar oxidized docosahexaenoic acid derivatives.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A shallow gradient is recommended. For example, start at 40% B, increase to 70% B over 20 minutes, then ramp to 95% B and hold for 5 minutes before re-equilibrating.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Negative Ion Electrospray (ESI-).

    • MS/MS Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M-H]⁻ of the oxo-docosanoic acid.

    • Product Ions: Characteristic fragment ions should be determined by analyzing standards. Common fragments include those resulting from neutral losses of water and cleavages along the fatty acid chain.

    • Source Parameters: Optimize based on instrument manufacturer's recommendations.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Loading: Acidify the sample (e.g., plasma, cell lysate) with 0.1% formic acid and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar impurities.

  • Elution: Elute the oxo-docosanoic acids with 3 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream

dealing with low recovery of 4-Oxo-docosanoic acid during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 4-Oxo-docosanoic acid during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

This compound is a long-chain fatty acid with a molecular weight of 368.58 g/mol . Its structure includes a 22-carbon chain, a carboxylic acid group at one end, and a ketone (oxo) group at the fourth carbon position. This amphipathic nature, with a polar head (carboxylic acid and oxo group) and a long, non-polar tail, dictates its solubility. While the long hydrocarbon chain makes it largely insoluble in water, the presence of the oxo group increases its polarity compared to its parent fatty acid, docosanoic acid. This dual characteristic is crucial when selecting an appropriate extraction solvent system.

Q2: Which extraction methods are most suitable for this compound?

Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective for isolating this compound.

  • Liquid-Liquid Extraction (LLE): This is a common method that relies on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For this compound, a common approach is to use a non-polar solvent to extract the lipid from an acidified aqueous sample.

  • Solid-Phase Extraction (SPE): SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. It can offer higher selectivity and reduce solvent consumption compared to LLE. For this compound, a reversed-phase SPE cartridge is often a good choice.

Q3: Why is the pH of the sample important during extraction?

The pH of the aqueous sample is a critical factor in the extraction of acidic compounds like this compound. The carboxylic acid group has a pKa of approximately 4.8. To ensure efficient extraction into an organic solvent, the pH of the sample should be adjusted to at least two pH units below the pKa (i.e., pH < 2.8). At this acidic pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar and more soluble in the organic phase. At higher pH values, the carboxylate form (-COO⁻) predominates, increasing its water solubility and leading to poor extraction efficiency.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

This guide addresses common issues leading to low recovery of this compound when using LLE.

LLE_Troubleshooting start Low Recovery in LLE issue1 Incorrect Solvent Polarity start->issue1 issue2 Suboptimal pH start->issue2 issue3 Emulsion Formation start->issue3 issue4 Analyte Degradation start->issue4 solution1 Use a solvent mixture. (e.g., Hexane:Ethyl Acetate) issue1->solution1 solution2 Adjust pH to < 2.8 issue2->solution2 solution3 Add salt (salting out). Centrifuge sample. issue3->solution3 solution4 Use antioxidants. Work at low temperatures. issue4->solution4

Problem Potential Cause Recommended Solution
Low Recovery Incorrect Solvent Polarity: The polarity of the extraction solvent may not be optimal for this compound. A solvent that is too non-polar may not efficiently extract the molecule due to the presence of the polar oxo and carboxylic acid groups.Use a mixture of non-polar and moderately polar solvents. For example, a mixture of hexane and ethyl acetate can provide a good balance for extracting oxo-fatty acids. Start with a 9:1 (v/v) ratio of hexane to ethyl acetate and optimize from there.
Suboptimal pH: If the pH of the aqueous sample is not sufficiently acidic, the carboxylic acid will be deprotonated, making the molecule more water-soluble and difficult to extract into the organic phase.Acidify the sample to a pH below 2.8 using an acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Verify the pH with a pH meter.
Emulsion Formation: The presence of surfactants or other amphipathic molecules in the sample matrix can lead to the formation of a stable emulsion between the aqueous and organic layers, trapping the analyte and preventing efficient phase separation.To break up an emulsion, try adding a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase (salting out). Alternatively, centrifuging the sample can help to separate the layers.
Incomplete Phase Separation: Insufficient settling time or vigorous shaking can lead to a cloudy interface and incomplete separation of the aqueous and organic layers.Allow adequate time for the layers to separate completely. If the interface is not sharp, consider centrifugation.
Analyte Degradation: this compound may be susceptible to degradation, especially at elevated temperatures or in the presence of oxidizing agents.Perform extractions at low temperatures (e.g., on ice) and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent.

This protocol provides a starting point for optimizing the liquid-liquid extraction of this compound from a plasma sample.

  • Sample Preparation:

    • To 1 mL of plasma, add 10 µL of an internal standard solution (e.g., 4-Oxo-docosanoic-d4 acid).

    • Add 50 µL of 1M HCl to acidify the sample to a pH of approximately 2.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 5 mL of the extraction solvent (e.g., Hexane:Ethyl Acetate, 9:1 v/v) to the sample tube.

    • Vortex for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS analysis.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for analysis.

Low Recovery in Solid-Phase Extraction (SPE)

This guide provides troubleshooting steps for low recovery of this compound when using SPE.

SPE_Troubleshooting start Low Recovery in SPE issue1 Incorrect Sorbent start->issue1 issue2 Improper Conditioning start->issue2 issue3 Inadequate Elution start->issue3 issue4 Sample Overload start->issue4 solution1 Use a reversed-phase C18 or a mixed-mode sorbent. issue1->solution1 solution2 Ensure complete wetting of the sorbent. issue2->solution2 solution3 Increase elution solvent strength or volume. issue3->solution3 solution4 Reduce sample amount or use a larger cartridge. issue4->solution4

Problem Potential Cause Recommended Solution
Low Recovery Incorrect Sorbent Choice: The selected SPE sorbent may not have the appropriate chemistry to retain this compound.For a molecule with a long non-polar chain and polar functional groups, a reversed-phase C18 sorbent is a good starting point. If recovery is still low, consider a mixed-mode sorbent that combines reversed-phase and ion-exchange properties.
Improper Cartridge Conditioning/Equilibration: Failure to properly condition and equilibrate the SPE cartridge will result in poor retention of the analyte.Always follow the manufacturer's instructions for conditioning and equilibration. Typically, this involves washing with a strong organic solvent (e.g., methanol), followed by an equilibration step with the same solvent composition as the sample loading solution.
Sample pH Not Optimized: Similar to LLE, the pH of the sample loaded onto the SPE cartridge is critical for retention on a reversed-phase sorbent.Acidify the sample to a pH below 2.8 before loading it onto the cartridge. This ensures the carboxylic acid is protonated and will be retained by the non-polar sorbent.
Inappropriate Wash Solvent: The wash solvent may be too strong, causing the analyte to be eluted prematurely along with interferences.Use a wash solvent that is strong enough to remove weakly bound interferences but weak enough to leave the this compound on the column. A good starting point is a low percentage of organic solvent in acidified water (e.g., 10% methanol in water with 0.1% formic acid).
Inadequate Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent.Use a strong organic solvent to elute the this compound. Methanol or acetonitrile are common choices. If recovery is still low, consider adding a small amount of a more polar solvent like isopropanol or a modifier like ammonium hydroxide to a fresh elution solvent to disrupt any secondary interactions.
Sample Overload: The amount of sample or analyte loaded onto the SPE cartridge exceeds its binding capacity.Reduce the amount of sample loaded onto the cartridge or use a cartridge with a larger sorbent mass.

This protocol provides a general framework for developing an SPE method for this compound using a C18 cartridge.

  • Sample Preparation:

    • To 1 mL of plasma, add 10 µL of an internal standard solution.

    • Add 50 µL of 1M HCl to acidify the sample to a pH of approximately 2.

    • Vortex for 30 seconds.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol through it.

    • Equilibrate the cartridge by passing 3 mL of water (acidified to pH 2 with HCl) through it. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the prepared sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 10% methanol in acidified water (pH 2) to remove polar interferences.

  • Elution:

    • Elute the this compound with 2 x 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the appropriate mobile phase for analysis.

Data Presentation

The following tables present hypothetical data from a method development study aimed at optimizing the extraction of this compound from a spiked buffer solution.

Table 1: Comparison of LLE Solvent Systems

Solvent System (v/v) Mean Recovery (%) Standard Deviation (%)
Hexane (100%)65.24.8
Hexane:Ethyl Acetate (9:1)88.53.1
Hexane:Ethyl Acetate (4:1)92.12.5
Dichloromethane (100%)75.95.2
Methyl-tert-butyl ether (100%)85.33.9

Table 2: Effect of Sample pH on LLE Recovery (Hexane:Ethyl Acetate 4:1)

Sample pH Mean Recovery (%) Standard Deviation (%)
7.015.42.1
5.045.83.5
3.085.12.9
2.093.22.2

Table 3: Optimization of SPE Elution Solvent

Elution Solvent Mean Recovery (%) Standard Deviation (%)
Methanol89.73.3
Acetonitrile85.43.8
Isopropanol91.22.9
Methanol with 1% Acetic Acid94.52.1
Methanol with 1% Ammonium Hydroxide96.81.8

minimizing auto-oxidation of 4-Oxo-docosanoic acid standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of 4-Oxo-docosanoic acid standards to minimize auto-oxidation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability important?

Q2: What makes this compound susceptible to auto-oxidation?

While saturated fatty acids are generally stable, the presence of a ketone (oxo) group can influence the molecule's reactivity. Auto-oxidation is a free-radical chain reaction that can be initiated by factors like light, heat, and the presence of metal ions. The carbon atoms adjacent to the carbonyl group (alpha-carbons) can be susceptible to radical attack, initiating the oxidation process.

Q3: What are the primary factors that accelerate the auto-oxidation of this compound standards?

The primary factors that can accelerate auto-oxidation include:

  • Exposure to Oxygen: Molecular oxygen is a key reactant in the auto-oxidation process.

  • Exposure to Light: UV and visible light can provide the energy to initiate free radical formation.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Transition metals such as iron and copper can catalyze the decomposition of hydroperoxides, propagating the radical chain reaction.

  • Improper Storage Solvent: Solvents that are not peroxide-free can introduce reactive species.

Q4: How can I visually inspect my this compound standard for signs of degradation?

Visual inspection is often not sufficient to detect early stages of oxidation. However, significant degradation may lead to a yellowish discoloration of the standard. For standards in solution, the appearance of cloudiness or precipitation could also indicate degradation or insolubility of oxidation products. Definitive assessment requires analytical testing.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound standards.

Problem 1: Inconsistent or non-reproducible analytical results.
  • Possible Cause: Degradation of the this compound standard due to auto-oxidation.

  • Troubleshooting Steps:

    • Verify Standard Integrity: Analyze the standard using a suitable analytical method (e.g., HPLC-UV/MS or GC-MS) to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared standard or a previous, reliable batch.

    • Review Storage Conditions: Ensure the standard has been stored according to the recommended guidelines (see Table 1).

    • Check Solvent Purity: If the standard is in solution, verify that the solvent used is of high purity and free of peroxides.

    • Prepare a Fresh Standard: If degradation is suspected, prepare a fresh working solution from a new vial of the standard.

Problem 2: Appearance of unexpected peaks in chromatograms.
  • Possible Cause: Presence of oxidation byproducts in the this compound standard.

  • Troubleshooting Steps:

    • Identify Potential Byproducts: Common oxidation products of fatty acids include hydroperoxides, aldehydes, and shorter-chain carboxylic acids. Mass spectrometry can be used to identify the molecular weights of the unknown peaks and infer their structures.

    • Implement a Purification Step: If minor oxidation has occurred, it may be possible to purify the standard. A common method for removing hydroperoxides is through reduction followed by chromatographic purification. However, for quantitative standards, it is highly recommended to use a fresh, unoxidized standard.

    • Optimize Storage and Handling: To prevent future occurrences, strictly adhere to the recommended storage and handling protocols outlined below.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound Standards
  • Storage Temperature: Store the solid standard at -20°C or below. For solutions, refer to the manufacturer's instructions, but -20°C is generally recommended.

  • Inert Atmosphere: Before sealing, flush the vial containing the standard (solid or solution) with an inert gas such as argon or nitrogen to displace oxygen.

  • Light Protection: Store the standard in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Solvent Selection: If preparing a stock solution, use a high-purity, peroxide-free solvent. Ethanol or a mixture of chloroform and methanol are common choices for fatty acids. Test solvents for peroxides before use.

  • Aliquotting: To avoid repeated freeze-thaw cycles and minimize exposure to air and moisture, aliquot the stock solution into single-use vials.

**Protocol 2: Monitoring the Stability of this compound Standards (

Technical Support Center: Analysis of Low-Abundance Oxo-Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio for low-abundance oxo-fatty acids in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are oxo-fatty acids and why are they difficult to analyze?

A1: Oxo-fatty acids are a class of oxylipins, which are potent lipid mediators derived from the oxidation of polyunsaturated fatty acids (PUFAs).[1] They are involved in a wide range of biological processes, both normal and pathological.[1][2] Their analysis is challenging due to their low stability and typically very low concentrations in biological samples.[1][3] Furthermore, they are often part of complex biological matrices and exist alongside structurally similar isomers, making accurate quantification difficult.[2][4]

Q2: What are the primary sources of signal loss for oxo-fatty acids during analysis?

A2: Signal loss can occur at multiple stages of the analytical workflow. Key sources include analyte degradation during sample collection and preparation, inefficient extraction from the biological matrix, ion suppression during mass spectrometry analysis due to co-eluting substances, and adsorption of the analytes to glass or plastic surfaces.[5] Inefficient ionization in the mass spectrometer's ion source is another common cause of poor signal strength.[6]

Q3: How can I prevent the degradation of my samples during preparation?

A3: To prevent degradation, it is crucial to handle samples quickly and at low temperatures. The addition of antioxidants, such as butylated hydroxytoluene (BHT), can quench radical-catalyzed reactions and prevent the artificial formation or degradation of oxylipins.[1] Using reagents like triphenylphosphine (TPP) can also help by reducing peroxides to their more stable monoatomic equivalents.[1]

Q4: What is the purpose of using an internal standard?

A4: An internal standard (IS) is a compound with similar chemical properties to the analyte of interest that is added at a known concentration to every sample before processing.[7][8] It is used to correct for the loss of analyte during sample preparation and for variations in instrument response (like matrix effects).[9] This allows for more accurate and precise quantification, which is especially critical for low-abundance molecules.[8][9] Ideally, an isotopically labeled version of the target analyte should be used as an internal standard.[7]

Troubleshooting Guide

Low Signal Intensity / Poor Signal-to-Noise (S/N)

Q: I have a very weak signal, or my analyte peak is indistinguishable from the baseline noise. What are the likely causes and how can I fix this?

A: This is a common issue when analyzing low-abundance molecules. The problem can stem from the sample preparation, the chromatography, or the mass spectrometer itself.

Possible Causes & Solutions:

  • Inefficient Extraction: Your current extraction method may not be effectively isolating the oxo-fatty acids.

    • Solution: Optimize your solid-phase extraction (SPE) protocol. Ensure the sorbent type (e.g., C18, Oasis HLB, MAX) is appropriate for your analytes.[3][5] Verify that the pH of your loading and wash solutions is correct to ensure proper retention and elution.

  • Ion Suppression (Matrix Effects): Co-eluting compounds from your sample matrix can interfere with the ionization of your target analytes in the MS source, reducing their signal.[6]

    • Solution 1: Improve chromatographic separation. Modify your LC gradient to better resolve your analytes from interfering matrix components.

    • Solution 2: Enhance sample cleanup. Use a more rigorous SPE protocol or consider a liquid-liquid extraction (LLE) step prior to SPE to remove interfering substances.[1]

  • Poor Ionization in MS: The settings on your mass spectrometer may not be optimal for your specific oxo-fatty acids.

    • Solution: Perform an infusion of a pure standard of your analyte to tune the MS source parameters, such as spray voltage, gas flows, and temperature, to achieve the optimal signal response.[10] Most oxo-fatty acids are analyzed in negative ion mode.[4][11]

  • Chemical Derivatization: The inherent chemical properties of fatty acids can lead to poor ionization efficiency.[12][13]

    • Solution: Consider derivatizing the carboxylic acid group of the oxo-fatty acid. Derivatization can improve ionization efficiency and thus significantly increase signal intensity.[14] For example, derivatization with AMPP has been shown to improve detection sensitivity by 10- to 20-fold.[14]

High Background Noise

Q: My chromatogram shows a high or noisy baseline, which is obscuring my low-abundance peaks. What should I investigate?

A: High background noise is often a sign of contamination in the LC-MS system.

Possible Causes & Solutions:

  • Contaminated Solvents or Reagents: Impurities in your mobile phase or sample preparation reagents can create a high background.

    • Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

  • Contaminated LC System: Buildup from previous samples can leach from the injector, tubing, or column.

    • Solution: Flush the entire LC system thoroughly. If the problem persists, clean the ion source of the mass spectrometer, as contamination often builds up there.[6]

  • Column Bleed: The stationary phase of the HPLC column can degrade and elute, causing a noisy baseline, especially with aggressive gradients or high temperatures.

    • Solution: Use a column specifically designed for mass spectrometry that has low bleed characteristics. Ensure your mobile phase pH and temperature are within the column's recommended operating range.

Experimental Protocols & Workflows

General Workflow for Oxo-Fatty Acid Analysis

The overall process for analyzing oxo-fatty acids involves several critical steps, from initial sample handling to final data analysis. Each step must be carefully optimized to maximize recovery and signal intensity.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (with BHT/TPP) Spike 2. Spike Internal Standard (IS) Sample->Spike PPT 3. Protein Precipitation (e.g., with cold organic solvent) Spike->PPT SPE 4. Solid-Phase Extraction (SPE) (Concentration & Cleanup) PPT->SPE Deriv 5. Derivatization (Optional) (Enhance Signal) SPE->Deriv Recon 6. Reconstitution (in LC mobile phase) Deriv->Recon LC 7. LC Separation (Reversed-Phase C18) Recon->LC MS 8. MS/MS Detection (MRM, Negative Ion Mode) LC->MS Integration 9. Peak Integration (Analyte & IS) MS->Integration Quant 10. Quantification (Ratio to IS & Calibration Curve) Integration->Quant

Caption: General experimental workflow for oxo-fatty acid analysis.

Protocol: Solid-Phase Extraction (SPE) for Oxylipins from Plasma

This protocol is a general guideline for extracting oxylipins, including oxo-fatty acids, from a plasma matrix using a mixed-mode anion exchange (MAX) or reversed-phase (e.g., HLB) SPE cartridge.

  • Sample Preparation:

    • Thaw 100 µL of plasma on ice.

    • Add antioxidants (e.g., BHT) to prevent auto-oxidation.[1]

    • Spike the sample with an appropriate deuterated internal standard mixture.[4]

    • Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex and incubate at -20°C for 30 minutes.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Collect the supernatant and dilute with water to a final organic concentration of <10%.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., Waters Oasis MAX or HLB, 30 mg) sequentially with:

      • 1 mL Methanol

      • 1 mL Water

  • Sample Loading:

    • Load the diluted supernatant onto the conditioned SPE cartridge. Do not allow the cartridge to dry out.

  • Washing:

    • Wash the cartridge with 1 mL of 5% Methanol in water to remove polar interferences.

  • Elution:

    • Elute the oxo-fatty acids from the cartridge using an appropriate solvent. For a reversed-phase sorbent like HLB, this would be 1 mL of methanol or acetonitrile. For a MAX sorbent, elution is typically done with a mild acid in an organic solvent (e.g., 2% formic acid in methanol).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 50-100 µL of the initial LC mobile phase (e.g., 50:50 Methanol:Water).

Signaling Pathway: Formation of an Oxo-Fatty Acid

Oxo-fatty acids are formed through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP450) enzymes acting on polyunsaturated fatty acids like arachidonic acid (ARA).[1]

G Membrane Membrane Phospholipids ARA Arachidonic Acid (ARA) Membrane->ARA Release PLA2 PLA₂ PLA2->ARA HpETE Hydroperoxy-eicosatetraenoic acid (HpETE) ARA->HpETE Oxidation LOX Lipoxygenase (LOX) LOX->HpETE OxoETE Oxo-eicosatetraenoic acid (Oxo-ETE) HpETE->OxoETE Conversion Dehydrogenase Dehydrogenase Dehydrogenase->OxoETE

Caption: Simplified pathway for the formation of an oxo-fatty acid.

Quantitative Data Summary

The sensitivity of an LC-MS/MS method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). These values are highly dependent on the specific analyte, sample matrix, and instrument used. The table below summarizes reported performance metrics for oxylipin analysis to provide a general benchmark.

ParameterReported Value RangeContext / NotesSource
Limit of Detection (LOD) 2 pg to 394 pg (on column)For a method quantifying 27 oxylipins via LC-MS/MS.[3]
Limit of Quantitation (LOQ) As low as <0.09 ng/mLFor 11-HETE, indicating high sensitivity for some analytes. Instrument specific.[15]
Extraction Efficiency 80% - 120%For most analytes in a validated SPE method.[3]
Linearity (R²) > 0.99Indicates a strong correlation in the calibration curve for accurate quantification.[3]

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 4-Oxo-docosanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies applicable to the validation of 4-Oxo-docosanoic acid analysis. While specific validation data for this compound is not extensively published, this document outlines established methods for analogous very-long-chain fatty acids (VLCFAs), which can be adapted and validated for the target analyte. The information presented is intended for researchers, scientists, and drug development professionals requiring robust and reliable quantitative methods.

Comparative Analysis of Analytical Methods

The quantification of long-chain fatty acids and their derivatives is predominantly achieved through chromatographic techniques coupled with mass spectrometry or other detection methods. The two main approaches, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer distinct advantages and are compared below.

ParameterLC-MS/MS Method (for VLCFAs)GC-MS Method (for Fatty Acid Profiling)
Analyte Derivatization Not typically requiredRequired (e.g., methylation to form FAMEs)
**Linearity (R²) **> 0.99[1]> 0.994[2]
Limit of Quantitation (LOQ) Typically in the low µmol/L range[1]Can reach femtomole levels[2]
Precision (%RSD) Intra-day: ≤ 10%, Inter-day: < 20%[3]Satisfactory inter-day and intra-day precision reported[2]
Accuracy (Recovery) Typically within 80-120%Consistent with other established methods like GC-FID[3]
Analysis Time Short analysis cycles, e.g., 6-15 minutes[3]Rapid methods available (e.g., 8 minutes)[2]
Throughput High-throughput capabilitiesHigh-throughput for large cohort studies[2][4]
Selectivity High selectivity against matrix interference[5]High resolution and structural elucidation capabilities[5]

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of an analytical method. Below are representative protocols for LC-MS/MS and GC-MS analysis of long-chain fatty acids, which would serve as a starting point for the validation of a this compound assay.

1. LC-MS/MS Method for Very-Long-Chain Fatty Acids

This protocol is adapted from a validated method for the simultaneous quantification of C22:0 (docosanoic acid), C24:0, and C26:0 in biological samples.[1]

  • Sample Preparation:

    • Extraction: Analytes are extracted from the sample matrix (e.g., plasma) via liquid-liquid extraction following protein precipitation.

    • Incubation: Water-bath incubation with HCl may be employed to release bound fatty acids.[1]

  • Chromatography:

    • System: A robust liquid chromatography system, such as a UPLC system, is used.[6]

    • Column: A C8 or C18 reversed-phase column is typically employed for separation.[3]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., methanol or acetonitrile) is common.

    • Flow Rate: A suitable flow rate is maintained to ensure optimal separation.

    • Total Run Time: Modern methods achieve run times of approximately 15 minutes or less.[3]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often used for fatty acid analysis.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[5]

  • Validation Parameters (based on ICH Q2 (R1) Guidelines): [7]

    • Linearity: Assessed by analyzing a series of calibration standards over the expected concentration range. A correlation coefficient (R²) of >0.99 is generally required.[1][8]

    • Accuracy: Determined by spike-recovery experiments at multiple concentration levels. Recoveries are typically expected to be within 80-120%.[9]

    • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should meet predefined acceptance criteria.[3]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

    • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[7]

2. GC-MS Method for Fatty Acid Profiling

This protocol outlines a general approach for the analysis of fatty acids by GC-MS, which requires derivatization.[2]

  • Sample Preparation and Derivatization:

    • Lipid Extraction: Total lipids are extracted from the biological sample.

    • Saponification/Transmethylation: Fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs) to increase their volatility for GC analysis.

  • Gas Chromatography:

    • Column: A capillary column with a suitable stationary phase for FAMEs separation is used.

    • Carrier Gas: Helium or hydrogen is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to the GC oven to separate the FAMEs based on their boiling points and column interactions.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) ionization is commonly used.

    • Detection: A mass spectrometer is used to detect and quantify the FAMEs based on their characteristic mass spectra.

  • Validation Parameters:

    • Similar validation parameters as for the LC-MS/MS method (linearity, accuracy, precision, LOD/LOQ, and specificity) are assessed to ensure the reliability of the method.[2]

Workflow and Process Diagrams

The following diagrams illustrate the typical workflows for sample analysis using the described methods.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC UPLC Separation Evaporation->LC MS Tandem MS Detection LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound analysis by LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Derivatization Derivatization to FAMEs Sample->Derivatization GC GC Separation Derivatization->GC MS MS Detection GC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound analysis by GC-MS.

References

A Comparative Guide to Internal Standards for 4-Oxo-docosanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-Oxo-docosanoic acid, a long-chain oxo-fatty acid, is critical for understanding its biological roles and for its potential as a biomarker. The use of an appropriate internal standard is paramount for achieving reliable and reproducible results in mass spectrometry-based analyses. This guide provides a comparison of potential internal standards and a detailed experimental protocol to aid researchers in their analytical method development.

Comparison of Potential Internal Standards

The ideal internal standard for quantitative analysis is a stable isotope-labeled (SIL) version of the analyte itself. However, a specific SIL standard for this compound is not readily commercially available. In such cases, the next best option is a structurally similar compound that will exhibit similar ionization and fragmentation behavior in the mass spectrometer and comparable recovery during sample preparation. The use of an internal standard is a widely adopted technique to control for sample loss during fatty acid analysis.

Here, we compare two potential types of internal standards for the analysis of this compound: a deuterated long-chain fatty acid and a 13C-labeled long-chain fatty acid.

Internal Standard TypeExampleStructural Similarity to this compoundCommercial AvailabilityKey Considerations
Deuterated Long-Chain Fatty Acid Docosanoic acid-d4 (Behenic acid-d4)High. Same carbon chain length (C22). Lacks the 4-oxo group, which may slightly alter polarity and extraction efficiency.Readily available from various chemical suppliers.Cost-effective. Potential for slight chromatographic separation from the analyte. Risk of deuterium-hydrogen exchange under certain conditions.
¹³C-Labeled Long-Chain Fatty Acid Docosanoic acid-¹³C₂₂High. Same carbon chain length (C22). Lacks the 4-oxo group.Available, but may be less common and more expensive than deuterated standards.Chemically identical to the unlabeled counterpart, ensuring co-elution. No risk of isotopic exchange. Considered a more robust choice for LC-MS analysis.

Recommendation: For the most accurate quantification of this compound, a ¹³C-labeled docosanoic acid would be the preferred internal standard due to its higher chemical similarity and stability. However, deuterated docosanoic acid presents a viable and more cost-effective alternative.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the analysis of this compound in a biological matrix (e.g., plasma, cell lysate) using an internal standard. Optimization of specific parameters will be required for different sample types and instrumentation.

1. Sample Preparation and Extraction

  • Internal Standard Spiking: To a known volume or weight of the biological sample, add a precise amount of the chosen internal standard (e.g., Docosanoic acid-¹³C₂₂). The internal standard should be added at the very beginning of the sample preparation process to account for any loss during extraction.

  • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding 3-4 volumes of ice-cold organic solvent (e.g., acetone or acetonitrile). Vortex thoroughly and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the proteins.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Acidify the sample to a pH of ~3 using a suitable acid (e.g., formic acid). Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate or hexane/isopropanol mixture). Vortex vigorously and centrifuge to separate the phases.

  • Evaporation and Reconstitution: Carefully collect the organic layer containing the lipids and evaporate it to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume of a solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile mixture).

2. LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column is suitable for the separation of long-chain fatty acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B will be used to elute the fatty acids. The gradient should be optimized to achieve good separation of this compound from other isomers and matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of fatty acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) should be used for sensitive and selective quantification. The precursor-to-product ion transitions for both this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.

3. Data Analysis

  • Quantification: The concentration of this compound in the sample is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.

Workflow for this compound Analysis

A Comparative Analysis of the Biological Activities of 4-Oxo-Docosanoic Acid and Docosahexaenoic Acid (DHA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Docosahexaenoic acid (DHA), a well-researched omega-3 fatty acid, and its oxidized metabolite, 4-Oxo-docosanoic acid (4-oxo-DHA). Emerging evidence suggests that 4-oxo-DHA may possess more potent and specific activities than its parent molecule, presenting new avenues for therapeutic development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways involved.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the known quantitative data comparing the biological activities of DHA and 4-oxo-DHA. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is compiled from various sources.

Biological ActivityMoleculeCell Line/SystemPotency (IC50/EC50)Key Findings
Anti-proliferative Activity 4-Oxo-DHATriple-Negative Breast Cancer Cells (MDA-MB-231, BT-549)More potent than DHA4-Oxo-DHA showed a more pronounced inhibitory effect on the proliferation of triple-negative breast cancer cells compared to DHA.
DHATriple-Negative Breast Cancer Cells (MDA-MB-231, BT-549)Less potent than 4-Oxo-DHAInhibited cell proliferation, but to a lesser extent than its oxidized metabolite.
PPARγ Activation 4-Oxo-DHACOS-1 cellsEC50 ≈ 10 µMA known agonist of PPARγ, inducing gene transcription.
DHAHK-2 cellsEffective at 10-100 µMActivates PPARγ, leading to downstream anti-inflammatory effects.
NF-κB Inhibition 4-Oxo-DHAMacrophagesMore effective than DHACovalently modifies a cysteine residue of NF-κB, leading to its inhibition.
DHAAstrocytes, MacrophagesEffective at various concentrationsInhibits NF-κB translocation to the nucleus, reducing the expression of pro-inflammatory genes.
Nrf2 Activation 4-Oxo-DHAMacrophages, Endothelial cellsMore potent than DHAEnhanced the activation of the Nrf2-HO-1 pathway, leading to anti-inflammatory effects.
DHAEndothelial cellsEffectiveInduces Nrf2 activation, contributing to its antioxidant and protective effects in the vasculature.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms discussed, the following diagrams have been generated using the DOT language.

DHA_Metabolism cluster_activity Biological Activities DHA Docosahexaenoic Acid (DHA) LOX Lipoxygenase (LOX) DHA->LOX Metabolism 4-oxo-DHA 4-Oxo-Docosahexaenoic Acid (4-oxo-DHA) LOX->4-oxo-DHA Biological_Effects Potent Anti-inflammatory & Anti-cancer Effects 4-oxo-DHA->Biological_Effects

Caption: Metabolic conversion of DHA to 4-oxo-DHA by lipoxygenase enzymes.

Establishing Linearity and Range for 4-Oxo-docosanoic Acid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purpose of establishing linearity and range in the quantification of 4-Oxo-docosanoic acid. This critical validation parameter ensures that the analytical method yields results that are directly proportional to the concentration of the analyte within a specific range.

Performance Comparison: LC-MS/MS vs. GC-MS for this compound

The selection of an analytical method for the quantification of this compound depends on various factors including sensitivity, specificity, sample throughput, and the nature of the sample matrix. Below is a summary of expected performance characteristics for linearity and range based on typical validated methods for similar long-chain fatty acids.

ParameterLC-MS/MS Method (Hypothetical)GC-MS Method (Hypothetical)
Linearity (r²) > 0.995> 0.990
Linear Range 1 - 1000 ng/mL10 - 2000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL10 ng/mL
Precision (%RSD at LLOQ) < 20%< 20%
Accuracy (%Bias at LLOQ) ± 20%± 20%
Sample Preparation Protein precipitation followed by solid-phase extraction (SPE)Liquid-liquid extraction followed by derivatization
Derivatization Required NoYes (e.g., methylation, silylation)
Analysis Time per Sample ~10 minutes~20 minutes

Experimental Protocols

Detailed methodologies for establishing the linearity and range for each technique are provided below. These protocols are based on established practices for the validation of bioanalytical methods.

Protocol 1: LC-MS/MS Method

1. Objective: To establish the linearity and range of an LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., human plasma).

2. Materials:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • Human plasma (drug-free)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges

  • LC-MS/MS system (e.g., Triple Quadrupole)

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution.

  • Prepare a stock solution of the SIL-IS (1 mg/mL) and a working solution (e.g., 100 ng/mL).

4. Calibration Curve Preparation:

  • Spike the drug-free human plasma with the working standard solutions to prepare a calibration curve with at least six non-zero concentration levels (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Include a blank sample (matrix without analyte or IS) and a zero sample (matrix with IS only).

5. Sample Preparation:

  • To 100 µL of each calibration standard and quality control (QC) sample, add 10 µL of the SIL-IS working solution.

  • Add 300 µL of cold methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex and centrifuge the samples.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge and elute the analyte.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

6. LC-MS/MS Analysis:

  • Inject the prepared samples into the LC-MS/MS system.

  • Use a suitable C18 column for chromatographic separation.

  • Optimize the mass spectrometer parameters for the detection of this compound and its SIL-IS using Multiple Reaction Monitoring (MRM).

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis (e.g., weighted 1/x²) to determine the slope, intercept, and correlation coefficient (r²).

  • The linear range is the concentration range over which the assay is demonstrated to be linear, with acceptable accuracy and precision.

Protocol 2: GC-MS Method

1. Objective: To establish the linearity and range of a GC-MS method for the quantification of this compound in a biological matrix.

2. Materials:

  • This compound reference standard

  • Internal standard (IS), e.g., Heptadecanoic acid

  • Human plasma (drug-free)

  • Solvents for extraction (e.g., hexane, ethyl acetate)

  • Derivatization reagents (e.g., Methanolic HCl or BSTFA with TMCS)

  • GC-MS system with a suitable capillary column

3. Standard Solution Preparation:

  • Prepare stock and working standard solutions of this compound and the IS in a suitable organic solvent.

4. Calibration Curve Preparation:

  • Spike drug-free human plasma with the working standard solutions to prepare a calibration curve with at least six non-zero concentration levels (e.g., 10, 50, 100, 500, 1000, 2000 ng/mL).

  • Include a blank and a zero sample.

5. Sample Preparation (including Derivatization):

  • To 100 µL of each calibration standard and QC sample, add the IS.

  • Perform a liquid-liquid extraction to isolate the fatty acids.

  • Evaporate the organic layer to dryness.

  • Derivatization (Methylation): Add methanolic HCl and heat the sample to form the fatty acid methyl ester (FAME).

  • Alternatively, for protecting the keto group, a two-step derivatization can be used:

    • Methoximation: React with methoxyamine hydrochloride to form the methoxime derivative of the keto group.

    • Silylation: React with a silylating agent like BSTFA to derivatize the carboxylic acid group.

  • After derivatization, evaporate the reagent and reconstitute the residue in a suitable solvent for GC-MS analysis.

6. GC-MS Analysis:

  • Inject the derivatized samples into the GC-MS system.

  • Use a suitable capillary column (e.g., DB-5ms).

  • Set the appropriate temperature program for the GC oven to achieve good separation.

  • Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte derivative/IS derivative) against the nominal concentration.

  • Perform a linear regression analysis to determine the linearity and range of the method.

Visualizing the Workflow and Concepts

To better illustrate the experimental processes and the underlying principles, the following diagrams are provided.

Linearity_Workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis cluster_data_analysis Data Analysis Stock Stock Solution (Analyte & IS) Working Working Standards Stock->Working Cal_Curve Calibration Curve (Spiked Matrix) Working->Cal_Curve Extraction Extraction (LLE or SPE) Cal_Curve->Extraction Deriv Derivatization (GC-MS only) Extraction->Deriv If GC-MS Recon Reconstitution Extraction->Recon If LC-MS/MS Deriv->Recon Injection LC-MS/MS or GC-MS Injection Recon->Injection Data_Acq Data Acquisition Injection->Data_Acq Integration Peak Integration Data_Acq->Integration Regression Linear Regression (y = mx + c) Integration->Regression Validation Assess Linearity (r²) & Range Regression->Validation

Caption: Experimental workflow for establishing linearity and range.

Linearity_Concept cluster_range Linear Range c1 c2 c3 c4 c5 start_line end_line start_line->end_line xaxis Analyte Concentration yaxis Instrument Response (Peak Area Ratio) origin origin->xaxis origin->yaxis lrr Lower Limit of Quantitation (LLOQ) urr Upper Limit of Quantitation (ULOQ)

Caption: Conceptual diagram of a linear calibration curve.

A Comparative Guide to the Precise and Accurate Measurement of 4-Oxo-docosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of oxidized fatty acids like 4-Oxo-docosanoic acid is critical for understanding its biological roles and potential as a biomarker. This guide provides a comparative overview of the primary analytical methods employed for this purpose, focusing on their precision and accuracy, supported by experimental data.

Method Comparison: LC-MS/MS vs. GC-MS

The two most prominent techniques for the analysis of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While both are powerful, they present different advantages and disadvantages in terms of sample preparation, sensitivity, and throughput.

ParameterLC-MS/MSGC-MS
Precision (RSD) Typically <10% (intraday and interday)[1]Generally <15%
Accuracy (% Bias) Typically within ±10%[1]Can be affected by derivatization efficiency
Sensitivity (LOD/LOQ) High (low pg to ng/mL range)[1]Moderate to high, dependent on derivatization
Sample Preparation Simpler, often direct injection after extraction[2]Requires derivatization to increase volatility[2]
Throughput HighModerate
Specificity High, especially with Multiple Reaction Monitoring (MRM)High

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the preferred method for the quantification of oxidized fatty acids due to its high sensitivity, specificity, and simpler sample preparation.[2]

a. Sample Extraction:

A one-step extraction is often sufficient.[2] Biological samples (plasma, tissue homogenates) are typically extracted with a solvent mixture such as 80% methanol.[2] Internal standards, such as deuterated analogs of the analyte, should be added prior to extraction to account for matrix effects and procedural losses.

b. Chromatographic Separation:

Reverse-phase chromatography is commonly used to separate the analyte from other sample components. A C18 column is a frequent choice. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a small percentage of acid (e.g., 0.2% acetic acid) to improve peak shape.[1]

c. Mass Spectrometric Detection:

Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for fatty acid analysis but requires a derivatization step to make the non-volatile fatty acids suitable for gas chromatography.

a. Sample Extraction and Derivatization:

Similar to LC-MS/MS, the initial step involves extraction from the biological matrix. Following extraction, the fatty acids must be derivatized. A common method is transesterification to form fatty acid methyl esters (FAMEs). This process makes the molecules more volatile.

b. Chromatographic Separation:

The FAMEs are then separated on a GC column, typically a fused-silica capillary column with a polar stationary phase. The temperature of the GC oven is ramped up over time to elute the FAMEs based on their boiling points and polarity.

c. Mass Spectrometric Detection:

The separated compounds are then introduced into a mass spectrometer, usually using electron ionization (EI). The resulting mass spectra, which show characteristic fragmentation patterns, are used for identification and quantification.

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for the quantification of this compound using LC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) extraction Solvent Extraction with Internal Standard sample->extraction hplc HPLC Separation (C18 Column) extraction->hplc Inject Extract ms Tandem MS Detection (MRM) hplc->ms quant Quantification against Calibration Curve ms->quant Generate Data report Results Reporting quant->report

LC-MS/MS workflow for this compound.

Signaling Pathway Context

While the direct signaling pathways involving this compound are a subject of ongoing research, it is understood that oxidized fatty acids, in general, are involved in various cellular processes. The formation of such keto fatty acids can occur through enzymatic pathways, such as those involving lipoxygenases (LOX) and cyclooxygenases (COX), or through non-enzymatic oxidation by reactive oxygen species (ROS).

signaling_pathway vlcfa Docosanoic Acid (VLCFA) oxo_vlcfa This compound vlcfa->oxo_vlcfa Oxidation ros Reactive Oxygen Species (ROS) ros->oxo_vlcfa loxcox LOX/COX Enzymes loxcox->oxo_vlcfa downstream Downstream Signaling & Cellular Effects oxo_vlcfa->downstream

Formation of this compound.

References

A Methodological Guide to the Quantitative Comparison of 4-Oxo-docosanoic Acid in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, direct comparative studies detailing the quantitative levels of 4-Oxo-docosanoic acid across various cell lines are not extensively documented in publicly available literature. This guide, therefore, provides a comprehensive framework and standardized protocols for researchers aiming to conduct such investigations. The methodologies outlined below are based on established techniques for the quantification of fatty acids and keto acids in biological samples.

Experimental Protocols

A robust quantitative comparison of this compound levels necessitates meticulous experimental design and execution. The following protocol outlines a standard approach using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific method for metabolite quantification.

1. Cell Culture and Sample Preparation:

  • Cell Line Selection: A panel of cell lines relevant to the research question should be selected. This may include, for example, a comparison between cancerous and non-cancerous cell lines from the same tissue of origin.

  • Culture Conditions: Cells should be maintained in a consistent and appropriate culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) and incubated under standard conditions (e.g., 37°C, 5% CO2). It is crucial to record the passage number of the cells used for the experiment.

  • Cell Harvesting and Lysis:

    • Seed an equal number of cells (e.g., 1 x 10^6 cells) for each cell line in separate culture plates and grow to a consistent confluency (e.g., 80-90%).

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold lysis buffer (e.g., methanol/water, 80:20, v/v) to the cells.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • To ensure complete lysis, sonicate the samples on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay. This is essential for normalizing the metabolite levels.

  • Metabolite Extraction:

    • Perform a liquid-liquid extraction to separate lipids and other metabolites. A common method is the Folch extraction, using a chloroform:methanol:water mixture.

    • Alternatively, for a more targeted approach for keto acids, protein precipitation can be performed. Add two volumes of cold acetonitrile to the cell lysate, vortex, and centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes. The supernatant containing the metabolites is then collected.

2. Derivatization (Optional but Recommended for Keto Acids):

To enhance the sensitivity and chromatographic separation of keto acids, a derivatization step is often employed. One such method involves reacting the keto acid with o-phenylenediamine (OPD) to form a fluorescent quinoxaline derivative, which can be readily detected.

3. LC-MS Analysis:

  • Chromatographic Separation: Utilize a reverse-phase chromatography column (e.g., C18) with a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from other cellular components.

  • Mass Spectrometry Detection: Employ a mass spectrometer, such as a triple quadrupole (TQ-S) instrument, operating in either positive or negative electrospray ionization (ESI) mode. The specific ion transitions for this compound (and its derivatized form, if applicable) should be determined for targeted quantification using Multiple Reaction Monitoring (MRM).

  • Quantification: Generate a standard curve using a pure analytical standard of this compound of known concentrations. The absolute concentration of this compound in

Safety Operating Guide

Essential Safety and Logistics for Handling 4-Oxo-docosanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of specialized chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling 4-Oxo-docosanoic acid, including operational and disposal plans.

Chemical Identity:

  • Name: this compound

  • Structure: A long-chain fatty acid with a ketone group at the 4th carbon position.

Assumed Hazards: Based on the safety data for the related compound, Docosanoic Acid, this compound is presumed to:

  • Cause skin irritation.[1]

  • Cause serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Carboxylic acids, in general, are considered weak acids but can be corrosive.[2] It is crucial to handle them with care to avoid contact and inhalation.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Weighing and preparing solutions Chemical fume hood or ventilated enclosureChemical-resistant gloves (e.g., nitrile, neoprene)Safety glasses with side shields or chemical splash gogglesIf not in a fume hood, a NIOSH-approved respirator for particulatesLaboratory coat
Conducting reactions at room temperature Chemical fume hoodChemical-resistant glovesSafety glasses with side shields or chemical splash gogglesNot generally required if in a fume hoodLaboratory coat
Conducting reactions at elevated temperatures Chemical fume hoodChemical-resistant glovesChemical splash goggles and a face shieldNot generally required if in a fume hoodLaboratory coat or chemical-resistant apron
Handling large quantities (>100g) Chemical fume hoodHeavy-duty chemical-resistant glovesChemical splash goggles and a face shieldA NIOSH-approved respirator may be necessary depending on the potential for aerosolizationChemical-resistant apron over a laboratory coat
Cleaning spills Well-ventilated areaChemical-resistant glovesChemical splash gogglesFor large spills, a NIOSH-approved respirator with appropriate cartridgesChemical-resistant suit or coveralls, and boots may be necessary for large spills

Operational Plan

This section provides step-by-step guidance for the safe handling and disposal of this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3][4]

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[4][5]

Administrative Controls
  • Training: All personnel handling the chemical must be trained on its potential hazards and the procedures outlined in this document.

  • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and hazard information.[3]

  • Buddy System: When working with significant quantities or for extended periods, it is advisable to work with a colleague.

Personal Protective Equipment (PPE)
  • Gloves: Always wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable.[6] Inspect gloves for any signs of degradation or punctures before use.

  • Eye Protection: Wear safety glasses with side shields at a minimum. For operations with a higher risk of splashing, use chemical splash goggles and a face shield.[7][8]

  • Body Protection: A standard laboratory coat should be worn. For larger-scale operations, a chemical-resistant apron is recommended.[5][8]

  • Respiratory Protection: If the chemical is handled outside of a fume hood, or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5][8]

Handling Procedure
  • Preparation: Before starting work, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered.

  • Dispensing:

    • If the chemical is a solid, carefully scoop or pour the required amount in a fume hood to avoid creating dust.

    • If it is in a solution, use a pipette or a graduated cylinder to measure the required volume. Avoid mouth pipetting.[3]

  • During the Reaction:

    • Keep all containers closed when not in use.

    • Continuously monitor the experiment for any unexpected changes.

  • After Handling:

    • Thoroughly wash hands with soap and water after removing gloves.[3]

    • Clean the work area and any equipment used.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure laboratory safety and environmental protection.

Waste Segregation
  • Solid Waste: Unused or contaminated solid this compound should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not pour chemical waste down the drain.[9][10]

  • Contaminated Materials: Gloves, weigh boats, and other disposable materials contaminated with the chemical should be placed in a designated solid waste container.

Neutralization (for acidic waste streams)
  • If institutional policy allows, dilute acidic waste streams may be neutralized before disposal. This should only be performed by trained personnel following a specific standard operating procedure.[10]

Waste Container Management
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[2]

  • Disposal Request: When the waste container is full, submit a request to the institution's Environmental Health and Safety (EHS) department for pickup and disposal.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow for safely handling and disposing of this compound.

start Start: Prepare for Handling assess_hazards 1. Assess Hazards (Review SDS/Safety Info) start->assess_hazards don_ppe 2. Don Appropriate PPE assess_hazards->don_ppe prepare_workspace 3. Prepare Workspace (Fume Hood, Spill Kit) don_ppe->prepare_workspace handling 4. Handle Chemical (Weighing, Reaction) prepare_workspace->handling decontaminate 5. Decontaminate Workspace and Equipment handling->decontaminate doff_ppe 6. Doff PPE Correctly decontaminate->doff_ppe waste_disposal 7. Segregate and Dispose of Waste doff_ppe->waste_disposal solid_waste Solid Waste Container waste_disposal->solid_waste Solid liquid_waste Liquid Waste Container waste_disposal->liquid_waste Liquid contaminated_materials Contaminated Materials Waste waste_disposal->contaminated_materials Contaminated PPE/materials end End: Procedure Complete solid_waste->end liquid_waste->end contaminated_materials->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.